molecular formula C16H28N2O8S2 B15545776 N,N'-di-Boc-L-cystine

N,N'-di-Boc-L-cystine

Numéro de catalogue: B15545776
Poids moléculaire: 440.5 g/mol
Clé InChI: MHDQAZHYHAOTKR-AOOOYVTPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-di-Boc-L-cystine is a useful research compound. Its molecular formula is C16H28N2O8S2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H28N2O8S2

Poids moléculaire

440.5 g/mol

Nom IUPAC

(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+

Clé InChI

MHDQAZHYHAOTKR-AOOOYVTPSA-N

Origine du produit

United States

Foundational & Exploratory

N,N'-di-Boc-L-cystine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-di-Boc-L-cystine: Chemical Properties and Structure

Introduction

This compound is a derivative of the amino acid L-cystine, where the amino groups of two L-cysteine molecules, linked by a disulfide bond, are protected by tert-butyloxycarbonyl (Boc) groups. This protection enhances the compound's stability and solubility, making it a crucial reagent in various biochemical and pharmaceutical applications.[1] It is particularly valuable in peptide synthesis, drug development, and the formation of bioconjugates.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound consists of two N-Boc-L-cysteine residues joined by a disulfide bridge. The Boc protecting groups are attached to the alpha-amino groups of each cysteine moiety. The IUPAC name for this compound is (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid.[]

Caption: 2D structure of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₆H₂₈N₂O₈S₂[1][][4][5]
Molecular Weight 440.53 g/mol [4]
Appearance White powder[1]
Melting Point 140-150 °C[1][]
Boiling Point 627.4 °C at 760 mmHg[]
Density 1.313 g/cm³[]
Purity ≥95-98%[1][]
Optical Rotation [α]²⁰/D = -115 ± 4° (c=1 in Acetic Acid)[1]
Solubility Insoluble in water. Soluble in 2 M HCl with heat.[6][7]
Storage Store at -20°C to 8°C[1][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-cystine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.[8]

Materials:

Procedure:

  • Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).[8]

  • Adjust the pH to 10 by the dropwise addition of 6 M NaOH.[8]

  • Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.[8]

  • Stir the reaction mixture for 24 hours at room temperature.[8]

  • Acidify the mixture to pH 2 by the dropwise addition of 2 N HCl with stirring, which will result in the formation of a white precipitate.[8]

  • Extract the product with ethyl acetate (3 x 200 mL).[8]

  • Combine the organic layers and wash with pH 2 water (2 x 100 mL) followed by a brine solution.[8]

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.[8]

  • Wash the solid with hexane multiple times to obtain pure this compound (98% yield).[8]

G cluster_0 Reaction Setup cluster_1 Workup and Purification dissolve 1. Dissolve L-Cystine in H₂O/THF ph_adjust1 2. Adjust to pH 10 with NaOH dissolve->ph_adjust1 add_boc 3. Add Boc Anhydride ph_adjust1->add_boc stir 4. Stir for 24h add_boc->stir acidify 5. Acidify to pH 2 with HCl stir->acidify extract 6. Extract with Ethyl Acetate acidify->extract wash 7. Wash with Acidic H₂O and Brine extract->wash dry 8. Dry and Concentrate wash->dry wash_hexane 9. Wash with Hexane dry->wash_hexane product Pure this compound wash_hexane->product

Caption: Workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A mixed-mode chromatography approach can be employed for the analysis of cysteine and its derivatives.[9]

Instrumentation & Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm.[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a sulfuric acid buffer. For instance, a starting condition could be 20% acetonitrile and 80% water with 0.1% H₂SO₄.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 200 nm.[9]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.22 µm syringe filter before injection.

Applications in Research and Drug Development

This compound is a versatile building block in several areas of chemical and biological research.

  • Peptide Synthesis: It serves as a protected form of cystine for incorporation into peptides during solid-phase peptide synthesis (SPPS). The Boc groups prevent unwanted side reactions at the amino termini, and the disulfide bond is crucial for the tertiary structure of many proteins and peptides.[1]

  • Drug Development: This compound is instrumental in designing novel therapeutics.[1] It is used in the synthesis of enzyme inhibitors and targeted drug delivery systems.[1] A specific application includes its use as a reagent in the synthesis of Toll-Like Receptor-2 (TLR2) agonist lipopeptides.[]

  • Bioconjugation: The disulfide bond can be selectively cleaved under reducing conditions, making this compound and its derivatives useful for creating stable linkages in bioconjugates that can be cleaved within the reducing environment of a cell.[1]

G main This compound peptide_synthesis Peptide Synthesis main->peptide_synthesis drug_dev Drug Development main->drug_dev bioconjugation Bioconjugation main->bioconjugation protein_folding Protein Folding Studies peptide_synthesis->protein_folding cyclic_peptides Cyclic Peptide Synthesis peptide_synthesis->cyclic_peptides tlr2_agonists TLR2 Agonist Synthesis drug_dev->tlr2_agonists enzyme_inhibitors Enzyme Inhibitors drug_dev->enzyme_inhibitors drug_delivery Targeted Drug Delivery drug_dev->drug_delivery stable_linkages Cleavable Linkers bioconjugation->stable_linkages

Caption: Key application areas of this compound.

Conclusion

This compound is a fundamental reagent for chemists and biochemists. Its well-defined chemical properties and structure, coupled with its enhanced stability and solubility due to the Boc protecting groups, make it an indispensable tool in modern peptide synthesis, the development of novel pharmaceuticals, and the engineering of complex biomolecular conjugates. The protocols and data presented in this guide offer a solid foundation for its effective use in a research and development setting.

References

A Technical Overview of N,N'-di-Boc-L-cystine: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential physicochemical properties of N,N'-di-Boc-L-cystine, a derivative of the amino acid L-cystine. This reagent is commonly utilized in peptide synthesis and other areas of chemical and pharmaceutical research. The inclusion of the di-Boc (di-tert-butyloxycarbonyl) protecting groups enhances the compound's stability and utility in synthetic applications.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

PropertyValueReference
Molecular Formula C₁₆H₂₈N₂O₈S₂[1][]
Molecular Weight 440.53 g/mol [1][][3]
CAS Number 10389-65-8[1][][4]
Appearance White to off-white solid/powder[][4]
Synonyms (Boc-Cys-OH)₂, N,N'-bis[(1,1-Dimethylethoxy)carbonyl]-L-cystine[][5]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

A This compound B Molecular Formula C₁₆H₂₈N₂O₈S₂ A->B has C Molecular Weight 440.53 g/mol A->C has

Core Properties of this compound

Note on Advanced Technical Data

While this guide provides the core molecular data for this compound, an in-depth whitepaper encompassing experimental protocols (e.g., for synthesis or analysis) or biological signaling pathways is not applicable to the fundamental physicochemical properties of a single chemical reagent. Such detailed experimental sections would be found in specific research articles or application notes detailing the use of this compound, rather than a description of its intrinsic molecular formula and weight.

References

A Technical Guide to the Synthesis and Purification of N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and purification of N,N'-di-Boc-L-cystine, a crucial protected amino acid derivative. Its application is significant in peptide synthesis and drug development, where it serves as a stable precursor for incorporating L-cystine into complex peptide structures.[1] The tert-butoxycarbonyl (Boc) protecting groups on the amino functionalities enhance stability and solubility, preventing unwanted side reactions during peptide synthesis.[1][2]

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₁₆H₂₈N₂O₈S₂[3][4]
Molecular Weight 440.53 g/mol [3][4]
Appearance White powder / White solid[1][]
Melting Point 140-145 °C[]
Purity (Assay) ≥98% (Capillary Electrophoresis)[3]
Optical Rotation [α]20/D = -120±3° (c=2% in acetic acid)[3]
Typical Yield 98%[6]
Storage Powder: -20°C (3 years), 4°C (2 years)[4]

Synthesis of this compound

The synthesis involves the protection of the two amino groups of L-cystine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino groups on the electrophilic carbonyl carbons of the Boc anhydride.

Synthesis Workflow

Synthesis_Workflow A Dissolve L-Cystine in H2O:THF (9:1) B Adjust pH to 10 with 6M NaOH A->B C Add Di-tert-butyl Dicarbonate (Boc Anhydride) B->C D Stir at Room Temperature for 24 hours C->D Reaction E Acidify to pH 2 with 2N HCl D->E Work-up F Extract with Ethyl Acetate (B1210297) (3x) E->F G Wash Organic Layer (pH 2 Water, Brine) F->G H Dry (Na2SO4), Filter, and Concentrate G->H I Crude this compound (White Solid) H->I

Diagram 1: Synthesis Workflow for this compound.
Experimental Protocol: Synthesis

This protocol is based on a procedure that achieves a high yield of the desired product.[6]

  • Dissolution: Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (B95107) (100 mL).

  • Basification: Add 6 M aqueous NaOH dropwise to the stirring solution until a stable pH of 10 is reached. This deprotonates the amino groups, activating them for the subsequent reaction.

  • Boc-Protection: Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Acidification: After 24 hours, acidify the mixture by slowly adding 2 N HCl with continuous stirring until the pH of the solution reaches 2. This step protonates the carboxylate groups and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash them sequentially with pH 2 water (2 x 100 mL) and then with a saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter off the drying agent, and concentrate the solution under reduced pressure using a rotary evaporator to yield a white solid.

Purification

The crude product obtained from the synthesis is typically of high purity. However, a simple washing step is employed to remove any residual, non-polar impurities. For products that require higher purity, recrystallization can be performed.

Purification Workflow

Purification_Workflow Crude Crude White Solid Wash Wash with Hexane (B92381) (Several Times) Crude->Wash Filter Filter and Dry under Vacuum Wash->Filter Recrystallize Optional: Recrystallize from EtOAc-Hexane Wash->Recrystallize for higher purity Pure Pure this compound (>98%) Filter->Pure Recrystallize->Filter

Diagram 2: Purification Workflow for this compound.
Experimental Protocol: Purification

  • Washing: Take the crude white solid obtained from the synthesis and add hexane. Stir the suspension for a few minutes.[6]

  • Filtration: Filter the solid product and repeat the hexane wash several times to ensure complete removal of impurities.[6]

  • Drying: Dry the final white, solid product under vacuum to remove any residual solvent. The expected yield is approximately 98%.[6]

  • Recrystallization (Optional): For further purification, the solid can be recrystallized. A common method for similar compounds involves dissolving the product in a minimal amount of a solvent like ethyl acetate and then adding a non-polar solvent such as hexane until turbidity is observed, followed by cooling to induce crystallization.[7]

This guide provides a robust and high-yield methodology for the synthesis and purification of this compound, a key building block for advanced applications in chemical biology and pharmaceutical development.

References

A Technical Guide to the Physicochemical Characterization of N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of N,N'-di-Boc-L-cystine, a derivative of the amino acid L-cystine. It is intended for researchers, scientists, and professionals in the fields of drug development, peptide synthesis, and biochemistry. This document details the compound's melting point and physical appearance, along with standardized protocols for their determination.

Physicochemical Properties

This compound is a protected form of L-cystine where both amine functionalities are masked with tert-butyloxycarbonyl (Boc) groups. This protection strategy enhances its solubility and stability, making it a valuable building block in solid-phase peptide synthesis (SPPS) and the development of bioconjugates.[1]

The melting point is a critical physical property used to identify a compound and assess its purity.[2] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[3][4]

PropertyValueReference
Melting Point140 - 150 °C[1]
Molecular FormulaC₁₆H₂₈N₂O₈S₂[1]
Molecular Weight440.53 g/mol [5][6]

This compound is typically supplied as a white to off-white powder .[1][7]

Experimental Protocols

The following sections detail the methodologies for determining the melting point and characterizing the physical appearance of this compound.

This protocol describes the use of a modern digital melting point apparatus, a standard method for obtaining accurate melting point ranges for solid organic compounds.[2][3][4]

Objective: To accurately determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (optional, for grinding crystalline samples)

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should have a height of 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by setting a fast ramp rate (e.g., 10-20 °C per minute).[4] This will provide an approximate range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place a new capillary tube with the sample into the apparatus.

    • Set a slow heating rate, typically 1-2 °C per minute, as you approach the expected melting range.[3][4]

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.[8]

    • Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[8]

  • Reporting: The melting point is reported as the range from T1 to T2. For this compound, this is expected to be within the 140-150 °C range.[1]

This protocol outlines a systematic approach for the visual characterization of a chemical compound.

Objective: To describe the physical state, color, and form of an this compound sample.

Materials:

  • This compound sample

  • Spatula

  • White weighing paper or watch glass

  • Microscope (optional)

Procedure:

  • Sample Placement: Using a clean spatula, place a small amount of the sample onto a piece of white weighing paper or a watch glass. The white background aids in accurate color assessment.

  • Color Determination: Observe the sample under a consistent, bright light source. Record the color (e.g., white, off-white, colorless).

  • Form and Morphology:

    • Examine the overall form of the solid. Note whether it is a powder, crystalline, or amorphous solid.

    • If the solid is crystalline, describe the crystal shape if possible (e.g., needles, plates). A microscope can be used for a more detailed examination.

    • For powders, note the texture (e.g., fine, granular).

  • Homogeneity: Observe if the sample appears uniform in color and texture. Note the presence of any visible impurities or inconsistencies.

  • Reporting: Combine the observations into a concise description. For this compound, a typical description would be "A white, fine powder."[1]

Visualization of a Relevant Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, a key process for its use in further chemical applications.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product A L-Cystine P1 Dissolve L-Cystine in Solvent A->P1 B Di-tert-butyl dicarbonate (B1257347) (Boc₂O) P3 Add Boc₂O Dropwise B->P3 C Solvent (e.g., Water/THF) C->P1 D Base (e.g., NaOH) P2 Adjust pH to ~10 with Base D->P2 P4 Stir at Room Temperature (24h) W1 Acidify Reaction Mixture P4->W1 W2 Extract with Ethyl Acetate W3 Wash Organic Layer W4 Dry over Na₂SO₄ & Concentrate E This compound W4->E

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Characterization of N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for N,N'-di-Boc-L-cystine, a key derivative of the amino acid L-cystine used in peptide synthesis and other biochemical applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

This compound, with a molecular formula of C₁₆H₂₈N₂O₈S₂ and a molecular weight of 440.53 g/mol , consists of two N-Boc-protected L-cysteine residues linked by a disulfide bond.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound, organized for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.47s18H-C(CH₃)₃ (Boc)
3.16dd2Hβ-CH₂
3.35dd2Hβ-CH₂
4.50m2Hα-CH
5.45d2HN-H

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Note: Experimental ¹³C NMR data for this compound was not available in the conducted search. The following table is based on expected chemical shift ranges for the functional groups present in the molecule.

Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic acid)
~155C=O (Boc)
~79-C(CH₃)₃ (Boc)
~53α-CH
~40β-CH₂
~28-C(CH₃)₃ (Boc)

Table 3: Expected FT-IR Spectroscopic Data for this compound

Note: A complete experimental FT-IR spectrum for this compound was not found. The table below lists the expected characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500O-H (Carboxylic acid)Stretching
~3000N-H (Amide)Stretching
2980-2960C-H (Alkyl)Asymmetric Stretching
2880-2860C-H (Alkyl)Symmetric Stretching
~1710C=O (Carboxylic acid)Stretching
~1680C=O (Amide I)Stretching
~1520N-H (Amide II)Bending
540-480S-SStretching

Table 4: Mass Spectrometry Data for this compound

IonObserved m/z
[M+H]⁺441.1360
[M+Na]⁺463.1179

Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing : Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

  • Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the KBr pellet technique.

  • Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute an aliquot of this solution to a final concentration in the low µg/mL range.

  • Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted molecules (e.g., [M+Na]⁺).

  • Analysis : Analyze the resulting spectrum to determine the mass-to-charge ratios of the detected ions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis L_Cystine L-Cystine Reaction Reaction with Di-tert-butyl dicarbonate L_Cystine->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Analyze Structure IR FT-IR Spectroscopy Product->IR Identify Functional Groups MS Mass Spectrometry Product->MS Determine Molecular Weight Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Navigating the Safe Handling of N,N'-di-Boc-L-cystine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the safety profile and handling protocols for N,N'-di-Boc-L-cystine, a key reagent in peptide synthesis and drug development. This guide provides a consolidated overview of safety data, personal protective equipment recommendations, and emergency procedures to ensure safe laboratory practices.

This compound is a protected form of the amino acid L-cystine, widely utilized in solid-phase peptide synthesis and other chemical applications. The tert-butyloxycarbonyl (Boc) protecting groups on the amino functionalities enhance its stability and solubility, making it a valuable building block for complex peptide structures. While generally not classified as a hazardous substance, a thorough understanding of its safety profile and proper handling procedures is essential for researchers and scientists to minimize risks in the laboratory.

Physicochemical and Safety Data at a Glance

A summary of the key physical, chemical, and safety identifiers for this compound is presented below. This information is critical for its appropriate handling and storage.

PropertyValue
Molecular Formula C₁₆H₂₈N₂O₈S₂
Molecular Weight 440.53 g/mol
CAS Number 10389-65-8
Appearance White powder
Melting Point 140 - 150 °C[1]
Optical Rotation [α]20/D = -115 ± 4º (c=1 in AcOH)[1]
Storage Temperature 0 - 8 °C[1]

Hazard Identification and Classification

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[2] However, as with any chemical reagent, it is crucial to handle it with care to avoid potential exposure.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: The toxicological properties have not been thoroughly investigated.

It is important to note that no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection should be adopted when handling this compound.

PPE CategoryRecommendation
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin Protection Handle with impervious gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands thoroughly.
Body Protection Wear a laboratory coat or other suitable protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection Respiratory protection is not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • Work in a well-ventilated area.

  • Provide appropriate exhaust ventilation at places where dust may be formed.[2]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is between 0 - 8 °C.[1]

  • Keep away from strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure or release, the following first-aid and containment measures should be followed.

SituationProcedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[2]
Skin Contact Wash off with soap and plenty of water.[2]
Eye Contact Flush eyes with water as a precaution.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
Accidental Release Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Special Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment, from receipt of the compound to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation and Risk Assessment cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Work in a Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Weigh and Handle Solid Compound Carefully D->E F Perform Experimental Procedure E->F G Decontaminate Work Area F->G Experiment Complete H Dispose of Waste in Accordance with Regulations G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

A logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of unused material and containers in accordance with local, regional, national, and international regulations. It is essential to prevent the release of the chemical into the environment.

Toxicological and Ecological Information

References

Methodological & Application

Application Note: Utilizing N,N'-di-Boc-L-cystine for Direct Disulfide Bridge Formation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of disulfide bridges is a critical step in the synthesis of many biologically active peptides, conferring conformational stability essential for their function. While the standard method involves the post-synthetic oxidation of two cysteine residues, an alternative strategy is the direct incorporation of a pre-formed cystine moiety. This application note details the use of N,N'-di-Boc-L-cystine in Boc-chemistry solid-phase peptide synthesis (SPPS) to introduce a disulfide bond directly during chain elongation. We provide a comparative overview of synthesis strategies, detailed experimental protocols for coupling and cleavage, and representative data to guide researchers in applying this methodology for the synthesis of structurally constrained cyclic peptides.

Introduction

Disulfide bonds are crucial covalent linkages that stabilize the three-dimensional structure of peptides and proteins, including hormones, toxins, and therapeutics. The synthesis of peptides containing multiple cysteine residues poses significant challenges, primarily in controlling the regioselective formation of the correct disulfide bridges. The conventional approach involves synthesizing a linear peptide with S-protected cysteine residues, followed by deprotection and an oxidation step to form the disulfide bond(s).

An alternative "direct incorporation" strategy utilizes this compound, a dimer of L-cysteine with its amino groups protected by tert-butyloxycarbonyl (Boc) groups, linked by a natural disulfide bond. Incorporating this single building block into the peptide sequence ensures the immediate and correct formation of the desired disulfide bridge. This method is particularly useful for creating small cyclic peptides where the disulfide loop is formed between two adjacent parts of the sequence.

Principle of the Method

The core of this technique is to treat this compound as a bifunctional amino acid derivative. In Boc-based SPPS, the synthesis proceeds by first elongating the peptide chain up to the desired insertion point. Then, the this compound is coupled to the N-terminus of the resin-bound peptide through one of its carboxyl groups. Following this coupling, the standard SPPS cycle of Boc deprotection and coupling is resumed to elongate the peptide chain from the second amino group of the now-incorporated cystine residue. This process guarantees the formation of a disulfide-bridged loop within the peptide backbone.

Comparison of Synthesis Strategies

There are two primary strategies for synthesizing disulfide-bridged peptides. The choice of strategy depends on the peptide sequence, the complexity of disulfide bonds, and desired experimental outcomes.

  • Strategy A: Post-Synthetic Oxidation: This is the most common method. Two S-protected cysteine residues (e.g., Cys(Acm) or Cys(Trt)) are incorporated into the linear peptide sequence. After cleavage from the resin and removal of all protecting groups, the linear peptide is subjected to oxidation (e.g., air oxidation, DMSO) to form the disulfide bond.[1] This method is versatile, especially for complex peptides with multiple disulfide bonds where orthogonal protecting groups can be used for selective bridge formation.

  • Strategy B: Direct Incorporation of Cystine: This method uses this compound to introduce the disulfide bridge during synthesis. It simplifies the post-synthesis workflow by eliminating the need for an oxidation step, which can sometimes lead to side products like oligomers.[2] However, the coupling of the sterically hindered this compound can be challenging and may require optimized conditions.

Comparison of Disulfide Bridge Formation Strategies cluster_A Strategy A: Post-Synthetic Oxidation cluster_B Strategy B: Direct Incorporation of this compound A1 Incorporate Boc-Cys(PG)-OH A2 Elongate Peptide Chain A1->A2 A3 Incorporate Second Boc-Cys(PG)-OH A2->A3 A4 Complete Linear Synthesis A3->A4 A5 Cleavage & Global Deprotection A4->A5 A6 Oxidation Step (e.g., Air, DMSO) A5->A6 A7 Purify Cyclic Peptide A6->A7 B1 Synthesize First Peptide Segment B2 Couple This compound B1->B2 B3 Synthesize Second Peptide Segment B2->B3 B4 Cleavage & Global Deprotection B3->B4 B5 Purify Cyclic Peptide B4->B5

Figure 1. Logical workflow comparing the two main strategies for synthesizing disulfide-bridged peptides.

Experimental Protocols

The following protocols are based on standard Boc-SPPS methodologies and are adapted for the unique requirements of incorporating this compound.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves deprotection, neutralization, and coupling.

start Start Cycle (Peptide-Resin-Boc) deprotection Step 1: Deprotection 50% TFA in DCM (2 + 20 min) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Step 2: Neutralization 5-10% DIEA in DCM (2 x 5 min) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Step 3: Coupling Boc-AA / Coupling Reagent in DMF (1-2 hr) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle (Ready for next AA) wash3->end

Figure 2. The standard workflow for one cycle of Boc-based solid-phase peptide synthesis (SPPS).

Protocol for Coupling this compound

Due to its significant steric hindrance, coupling this compound requires optimized conditions to ensure high efficiency and minimize side reactions, particularly racemization.[3] A carbodiimide-mediated coupling is recommended.

  • Resin Preparation:

    • Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (B109758) (DCM), followed by N,N-dimethylformamide (DMF).

    • Ensure the preceding deprotection and neutralization steps have been thoroughly completed.

  • Activation and Coupling (DIC/HOBt Method):

    • In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.

    • Add this solution to the swelled and neutralized peptide-resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (2-3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-6 hours. A longer coupling time is necessary due to the steric bulk of the reagent.

  • Monitoring:

    • Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser (ninhydrin) test. If the test remains positive (blue), the coupling is incomplete.

  • Recoupling (if necessary):

    • If the coupling is incomplete after 6 hours, filter the resin, wash with DMF, and repeat the coupling procedure with fresh reagents.

  • Washing:

    • Once the Kaiser test is negative (yellow/colorless), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Isopropanol (2x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed with the standard Boc-SPPS cycle (deprotection, neutralization, coupling) to add the next amino acid to the second free amine of the now-incorporated cystine residue.

Cleavage and Deprotection Protocol

Final cleavage from the resin and removal of all side-chain protecting groups is typically achieved with strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).

  • Preparation:

    • Ensure the N-terminal Boc group of the final residue has been removed.[4]

    • Thoroughly dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized, HF-resistant cleavage apparatus.

  • Scavengers:

    • Add a scavenger mixture to the vessel to protect sensitive residues from reactive cations generated during cleavage. A common scavenger for cysteine-containing peptides is anisole (B1667542) (approx. 10% v/v).[5]

  • HF Cleavage:

    • Cool the reaction vessel to between -5°C and 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation and Isolation:

    • Evaporate the HF under a stream of nitrogen or under vacuum.

    • Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.

    • Filter the crude peptide, wash again with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Representative Data

Quantitative data for syntheses utilizing this compound are not widely published. The following table provides representative data based on typical outcomes for the synthesis of short-to-medium length cyclic peptides, where coupling efficiency can be a limiting factor.[6]

Parameter Description Representative Value Notes
Resin Type Solid support for synthesisMerrifield or PAM Resin[4]PAM resin is more acid-stable, reducing peptide loss during TFA deprotection cycles.
Resin Loading Functional capacity of the resin0.4 - 0.8 mmol/gLower loading can improve yields for difficult or aggregating sequences.
Coupling Equivalents Molar excess of reagent2.5 eq. This compoundA higher excess is used to drive the sterically hindered reaction to completion.
Coupling Time Duration of the coupling reaction4 - 6 hoursSignificantly longer than for standard amino acids (1-2 hours). Reaction monitoring is crucial.
Crude Purity (Post-Cleavage) Purity before HPLC purification50 - 75%Dependent on sequence length and success of the cystine coupling step.
Overall Yield (Post-Purification) Final yield of pure peptide10 - 30%Highly sequence-dependent; reflects the cumulative yield of all SPPS cycles.

Troubleshooting

  • Problem: Incomplete coupling of this compound (positive Kaiser test).

    • Solution: Perform a second coupling (recouple) with fresh reagents. Consider increasing the coupling time or using a more potent activator like HATU, but be mindful of the increased risk of racemization.[7]

  • Problem: Low final yield.

    • Solution: Optimize the coupling step for the cystine residue. Using a resin with lower initial loading may reduce steric hindrance and improve accessibility. Ensure all washes are thorough to prevent accumulation of byproducts.

  • Problem: Presence of side-products in mass spectrometry.

    • Solution: Ensure an adequate amount and type of scavenger is used during the final HF cleavage step to prevent side reactions.[5] Confirm the complete removal of all protecting groups.

Conclusion

The direct incorporation of this compound offers a valuable and straightforward alternative to post-synthetic oxidation for creating disulfide-bridged peptides. While the coupling of this sterically hindered reagent requires careful optimization, the strategy simplifies the overall workflow by removing the final oxidation and potential oligomerization steps. This method is particularly well-suited for the efficient synthesis of peptides containing a single, well-defined disulfide loop, making it a powerful tool for researchers in peptide chemistry and drug development.

References

Application Notes and Protocols for Disulfide Bond Formation in Peptides Synthesized via Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial covalent linkages that confer structural stability and biological activity to a wide range of peptides and proteins, including hormones, toxins, and therapeutics. The formation of these bonds between cysteine residues is a key post-translational modification that defines the tertiary structure and functional integrity of these molecules. In synthetic peptide chemistry, particularly when employing tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the controlled formation of disulfide bridges is a critical step to obtain the biologically active isomer.

This document provides a comprehensive overview and detailed protocols for the formation of disulfide bonds in peptides synthesized using Boc-SPPS. While the user's query mentioned N,N'-di-Boc-L-cystine, it is important to clarify that this molecule, a disulfide-linked dimer of Boc-cysteine, is typically used as a building block for incorporating a pre-formed disulfide bond into a peptide sequence. The more common strategy for creating a disulfide bond involves synthesizing a linear peptide with two or more protected cysteine residues, followed by deprotection and subsequent oxidation to form the desired linkage. These application notes will focus on this latter, widely-practiced methodology.

Core Principles of Disulfide Bond Formation in Boc-SPPS

The successful synthesis of disulfide-containing peptides via Boc-SPPS hinges on a robust protecting group strategy. The thiol group of cysteine is highly reactive and must be protected during peptide chain elongation to prevent premature and undesired oxidation. In the context of Boc chemistry, where the temporary Nα-Boc group is removed by repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA), the cysteine thiol protecting group must be stable to these conditions.

Commonly used thiol protecting groups (PG) for Boc-Cys-OH include:

  • 4-Methylbenzyl (Meb or Mbzl): A widely used protecting group that is stable to TFA but is cleaved simultaneously with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Acetamidomethyl (Acm): An orthogonal protecting group that is stable to both TFA and HF. It is typically removed in a separate step after peptide cleavage and purification, using reagents like iodine or mercury(II) acetate. This allows for the purification of the linear, thiol-protected peptide before oxidation.[1][2]

  • Trityl (Trt): While more common in Fmoc-SPPS, Trt can be used in Boc chemistry. It is removable with TFA in the presence of scavengers, allowing for on-resin cyclization strategies.[3]

The general workflow involves synthesizing the linear peptide with the appropriately protected cysteine residues, cleaving the peptide from the solid support (which may or may not simultaneously deprotect the thiols), and then oxidizing the free thiols to form the disulfide bond.

Experimental Protocols

Protocol 1: Peptide Synthesis and Cleavage

This protocol outlines the general steps for synthesizing a linear peptide containing two cysteine residues using Boc-SPPS and cleaving it from the resin.

1. Solid-Phase Peptide Synthesis (SPPS):

  • The peptide is assembled on a suitable resin (e.g., Merrifield or PAM resin) using standard Boc-SPPS protocols.
  • Amino acid couplings are typically mediated by activating agents such as HBTU/DIPEA or DIC/HOBt.[4]
  • The Nα-Boc group is removed at the beginning of each cycle with ~50% TFA in dichloromethane (B109758) (DCM).[4]
  • Boc-Cys(Meb)-OH or Boc-Cys(Acm)-OH is incorporated at the desired positions in the peptide sequence.

2. Cleavage from Resin and Deprotection:

  • For Cys(Meb) protected peptides: The peptide-resin is treated with anhydrous HF or TFMSA. This cleaves the peptide from the resin and simultaneously removes the Meb protecting groups from the cysteine thiols, along with other side-chain protecting groups. The resulting product is the linear peptide with free thiol groups.
  • For Cys(Acm) protected peptides: The peptide-resin is cleaved with HF or TFMSA. The Acm groups remain intact. The crude peptide with protected thiols can be purified by RP-HPLC. The Acm groups are then removed in a separate step (see Protocol 3).

Protocol 2: Disulfide Bond Formation by Air Oxidation

This is one of the simplest methods for forming disulfide bonds and is often employed for peptides that readily fold into a conformation favoring intramolecular cyclization.

1. Peptide Dissolution:

  • Dissolve the purified linear peptide containing free thiol groups in a suitable buffer at a low concentration (typically 0.1-1.0 mg/mL) to favor intramolecular over intermolecular reactions.[5] A common buffer is 0.1 M ammonium (B1175870) bicarbonate (NH₄HCO₃), pH 8.0.

2. Oxidation:

  • Stir the solution gently in a beaker or flask open to the atmosphere at room temperature. The dissolved oxygen in the buffer will act as the oxidant.
  • The reaction can be slow, often requiring 24-48 hours for completion.[5]

3. Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by RP-HPLC and mass spectrometry. Observe the disappearance of the reduced peptide peak and the appearance of the oxidized (cyclized) peptide peak (which typically has a shorter retention time).
  • Once the reaction is complete, acidify the solution with a small amount of TFA or acetic acid.
  • Lyophilize the solution to obtain the crude cyclized peptide.

4. Purification:

  • Purify the cyclized peptide by preparative RP-HPLC to obtain the final product.

Protocol 3: Disulfide Bond Formation by Iodine Oxidation (for Acm-protected peptides)

Iodine is a common reagent for the simultaneous removal of Acm groups and oxidation to form the disulfide bond.[1]

1. Peptide Dissolution:

  • Dissolve the purified, Acm-protected peptide in an aqueous organic solvent mixture, such as 60-80% aqueous acetic acid or aqueous methanol, at a concentration of 0.1-0.5 mg/mL.

2. Oxidation:

  • Add a 10-fold molar excess of iodine (dissolved in the same solvent) to the peptide solution.
  • Stir the reaction at room temperature for 1-2 hours.

3. Monitoring and Quenching:

  • Monitor the reaction by RP-HPLC.
  • Once the reaction is complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate (B1220275) dropwise until the yellow-brown color of the iodine disappears.

4. Purification:

  • Dilute the reaction mixture with water and purify the cyclized peptide by preparative RP-HPLC.

Data Presentation

The choice of oxidation method can significantly impact the yield and purity of the final cyclized peptide. The following table summarizes common oxidation methods and their typical conditions.

Oxidation MethodReagents and ConditionsTypical Reaction TimeAdvantagesDisadvantages
Air Oxidation 0.1 M NH₄HCO₃ (pH ~8), peptide concentration 0.1-1 mg/mL, open to air.[5]24-48 hoursMild conditions, simple procedure.Can be slow and may lead to side products if the peptide is prone to oxidation at other residues.
DMSO Oxidation 10-20% DMSO in aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.0).4-24 hoursFaster than air oxidation.Can potentially oxidize methionine residues.
Iodine (I₂) Oxidation 10-fold molar excess of I₂ in aqueous acetic acid or methanol.1-2 hoursEfficient for Acm-protected peptides, simultaneous deprotection and oxidation.[1]Harsh reagent, can lead to side reactions like iodination of tyrosine or tryptophan residues.
Glutathione (B108866) Redox Buffer Reduced (GSH) and oxidized (GSSG) glutathione (e.g., 10:1 ratio) in a buffer at pH ~7.5.1-2 daysMimics physiological conditions, can help in proper folding.Can be slow, requires careful optimization of the GSH/GSSG ratio.
Potassium Ferricyanide (K₃[Fe(CN)₆]) Slight molar excess of K₃[Fe(CN)₆] in aqueous buffer (e.g., 0.1 M NH₄HCO₃, pH 8.0).30-60 minutesFast and efficient.Can be a harsh oxidant, requires careful control of stoichiometry.

Visualization of Workflows and Pathways

Experimental Workflow for Disulfide Bond Formation

G cluster_SPPS Boc-Solid Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification1 Purification (Optional) cluster_oxidation Oxidative Cyclization cluster_purification2 Final Purification A Resin Swelling B Iterative Boc Deprotection and Amino Acid Coupling A->B C Incorporate Boc-Cys(PG)-OH B->C D HF or TFMSA Cleavage C->D E Crude Linear Peptide (Free or Protected Thiols) D->E F RP-HPLC Purification of Linear Peptide E->F G Dissolution in Dilute Buffer E->G Direct Oxidation F->G H Addition of Oxidant (e.g., Air, I₂, DMSO) G->H I Crude Cyclized Peptide H->I J RP-HPLC Purification of Cyclized Peptide I->J K Final Product J->K

Caption: General workflow for the synthesis and oxidative cyclization of a disulfide-containing peptide using Boc-SPPS.

Mechanism of Thiol Oxidation

G cluster_reactants Reactants cluster_products Products R1 Peptide-SH Oxidant Oxidant (e.g., O₂, I₂) R1->Oxidant R2 Peptide-SH R2->Oxidant P1 Peptide-S-S-Peptide P2 2H⁺ + 2e⁻ Oxidant->P1 Oxidant->P2

Caption: Simplified mechanism of disulfide bond formation through the oxidation of two cysteine thiol groups.

References

Application Notes and Protocols for N,N'-di-Boc-L-cystine in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability. The introduction of a disulfide bridge via cysteine residues is a common and effective strategy for peptide cyclization. N,N'-di-Boc-L-cystine presents itself as an efficient building block for the synthesis of disulfide-bridged cyclic peptides. This dimeric amino acid, pre-formed with a disulfide bond and protected at the N-termini with tert-butyloxycarbonyl (Boc) groups, can be directly incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). This approach simplifies the synthesis process by eliminating the need for on-resin oxidation steps, which can sometimes lead to side reactions and reduced yields.

These application notes provide a comprehensive guide to utilizing this compound as a building block for the synthesis of cyclic peptides. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in successfully implementing this methodology.

Core Applications

The use of this compound as a building block is particularly advantageous for:

  • Rapid synthesis of disulfide-bridged cyclic peptides: By incorporating the disulfide bond early in the synthesis, the overall synthesis time can be reduced.

  • Improving cyclization efficiency: On-resin cyclization is favored due to the pseudo-dilution effect, which minimizes intermolecular side reactions.

  • Synthesizing cyclic peptide libraries: The streamlined nature of this method is amenable to the parallel synthesis of multiple cyclic peptides.

Experimental Protocols

The following protocols are based on standard Boc-SPPS chemistry and have been adapted for the use of this compound.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide chain on a solid support up to the point of coupling the this compound.

1. Resin Swelling and Preparation:

  • Swell Merrifield resin (or a suitable equivalent for Boc chemistry) in dichloromethane (B109758) (DCM) for 1-2 hours.
  • Wash the resin thoroughly with dimethylformamide (DMF).

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA).
  • Allow the reaction to proceed for 2-4 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test. A negative test indicates complete coupling.

3. Chain Elongation (Iterative Cycles):

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
  • Wash the resin with DCM and DMF.
  • Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF.
  • Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.
  • Repeat this cycle of deprotection, neutralization, and coupling for each subsequent amino acid in the linear sequence.

Protocol 2: Coupling of this compound

This protocol details the crucial step of incorporating the dimeric building block.

1. Activation of this compound:

  • Dissolve this compound (1.5 equivalents relative to the resin loading) and an activating agent such as HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.
  • Add DIEA (3 equivalents) to the solution and vortex for 1-2 minutes.

2. Coupling to the Resin-Bound Peptide:

  • Add the activated this compound solution to the deprotected and neutralized peptide-resin from Protocol 1.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the reaction completion with the Kaiser test.

Protocol 3: On-Resin Cyclization

This protocol describes the intramolecular cyclization step on the solid support.

1. Selective Boc Deprotection:

  • After coupling the this compound, wash the resin thoroughly with DMF and DCM.
  • Perform a selective Boc deprotection by treating the resin with a milder acidic solution, such as 10-20% TFA in DCM, for a shorter duration (e.g., 2 x 15 minutes) to expose the two N-terminal amines of the cystine unit. Careful monitoring is required to avoid premature cleavage from the resin.

2. Intramolecular Cyclization:

  • Wash the resin with DCM and DMF to remove residual acid.
  • Neutralize the resin with 10% DIEA in DMF.
  • Induce cyclization by adding a coupling agent suitable for cyclization, such as PyBOP or HATU, in the presence of a hindered base like DIEA or 2,4,6-collidine in DMF.
  • Allow the cyclization reaction to proceed for 12-24 hours at room temperature. The "pseudo-dilution" effect of the solid support favors the intramolecular reaction.

Protocol 4: Cleavage and Purification

This protocol outlines the final steps to obtain the purified cyclic peptide.

1. Cleavage from Resin:

  • Wash the resin with DMF and DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail, typically high-purity hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers like anisole (B1667542) or thioanisole (B89551) to protect sensitive side chains. The cleavage is typically performed at 0°C for 1-2 hours.

2. Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Collect the crude peptide by centrifugation or filtration.
  • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

3. Characterization:

  • Confirm the identity and purity of the final cyclic peptide by mass spectrometry (MS) and analytical RP-HPLC.

Data Presentation

ParameterDescriptionTypical Value/Range
Resin Loading Initial loading of the first amino acid on the solid support.0.3 - 0.8 mmol/g
Coupling Equivalents Molar excess of amino acid and coupling reagents relative to resin loading.2 - 4 equivalents
Coupling Time Duration for each amino acid coupling step.1 - 4 hours
Cyclization Time Duration for the on-resin intramolecular cyclization.12 - 24 hours
Crude Peptide Purity Purity of the peptide after cleavage from the resin, before HPLC purification.50 - 80%
Final Yield Overall yield of the purified cyclic peptide.10 - 30%

Mandatory Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cystine_Coupling This compound Incorporation cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Cleavage and Purification Resin Resin First_AA First_AA Resin->First_AA Coupling Deprotection1 Deprotection1 First_AA->Deprotection1 Boc Deprotection Second_AA Second_AA Deprotection1->Second_AA Coupling Elongation Elongation Second_AA->Elongation Repeat Cycles Couple_Cystine Couple_Cystine Elongation->Couple_Cystine Coupling Selective_Deprotection Selective_Deprotection Couple_Cystine->Selective_Deprotection Selective Boc Deprotection Intramolecular_Coupling Intramolecular_Coupling Selective_Deprotection->Intramolecular_Coupling Cyclization Cleavage Cleavage Intramolecular_Coupling->Cleavage HF or TFMSA Purification Purification Cleavage->Purification RP-HPLC Cyclic_Peptide Cyclic_Peptide Purification->Cyclic_Peptide

Caption: Workflow for cyclic peptide synthesis using this compound.

Caption: Chemical structure of this compound.

Linear_Peptide_Resin Linear Peptide on Resin Cystine_Coupled This compound Coupled Linear_Peptide_Resin->Cystine_Coupled Couple di-Boc-Cystine Deprotected_N_Termini Free Amino Termini of Cystine Cystine_Coupled->Deprotected_N_Termini Selective Boc Deprotection Cyclized_Peptide_Resin Cyclic Peptide on Resin Deprotected_N_Termini->Cyclized_Peptide_Resin Intramolecular Amide Bond Formation Final_Product Purified Cyclic Peptide Cyclized_Peptide_Resin->Final_Product Cleavage & Purification

Caption: Logical relationship of key synthesis steps.

Applications of N,N'-di-Boc-L-cystine in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-di-Boc-L-cystine is a versatile derivative of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection enhances its stability and solubility, making it a valuable building block in various drug development applications.[1] Its central feature is the disulfide bond, which can be cleaved under specific biological conditions, enabling the design of sophisticated drug delivery systems. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutics.

Application Note 1: Redox-Responsive Drug Delivery Systems

The disulfide bond in this compound is stable in the bloodstream but can be readily cleaved in environments with high concentrations of reducing agents like glutathione (B108866) (GSH).[2] Many tumor cells exhibit significantly higher intracellular GSH levels compared to normal cells.[3][[“]][5][6][7] This differential provides a basis for designing targeted drug delivery systems that selectively release their payload within cancer cells, minimizing off-target toxicity.

This compound can be used as a precursor to synthesize polymers or lipids containing disulfide linkages. These materials can then self-assemble into nanoparticles that encapsulate therapeutic agents. Once these nanoparticles are internalized by cancer cells, the high GSH concentration cleaves the disulfide bonds, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.

Logical Workflow for Redox-Responsive Drug Delivery

G cluster_synthesis Synthesis & Formulation cluster_delivery Systemic Circulation & Targeting cluster_action Cellular Uptake & Drug Release This compound This compound Deprotection Deprotection This compound->Deprotection Acidic conditions L-cystine\n derivative L-cystine derivative Deprotection->L-cystine\n derivative Polymerization/\nConjugation Polymerization/ Conjugation L-cystine\n derivative->Polymerization/\nConjugation Drug Payload Redox-responsive\n Polymer/Lipid Redox-responsive Polymer/Lipid Polymerization/\nConjugation->Redox-responsive\n Polymer/Lipid Nanoparticle\n Formulation Nanoparticle Formulation Redox-responsive\n Polymer/Lipid->Nanoparticle\n Formulation Self-assembly Systemic\n Circulation Systemic Circulation Nanoparticle\n Formulation->Systemic\n Circulation Tumor\n Accumulation Tumor Accumulation Systemic\n Circulation->Tumor\n Accumulation EPR effect Cellular\n Uptake Cellular Uptake Tumor\n Accumulation->Cellular\n Uptake Endocytosis Drug\n Release Drug Release Cellular\n Uptake->Drug\n Release High [GSH] Therapeutic\n Effect Therapeutic Effect Drug\n Release->Therapeutic\n Effect

Caption: Workflow for Redox-Responsive Drug Delivery.

Quantitative Data: Drug Loading and Release

The efficiency of drug encapsulation and the rate of release are critical parameters for a drug delivery system. The following table summarizes representative data for doxorubicin (B1662922) (DOX)-loaded nanoparticles constructed from a cysteine-based, redox-responsive polymer.

ParameterValueConditionsReference
Drug Loading Content (DLC)12.5% (w/w)Lapatinib-loaded nanoparticles[7]
Encapsulation Efficiency (EE)68.72%Doxorubicin-loaded nanoparticles
Cumulative Drug Release
without GSH
2 hours~10%pH 7.4 buffer
12 hours~20%pH 7.4 buffer
24 hours~25%pH 7.4 buffer
with 10 mM GSH
2 hours~40%pH 7.4 buffer
12 hours~75%pH 7.4 buffer
24 hours~90%pH 7.4 buffer
Experimental Protocol: Synthesis of Redox-Responsive Nanoparticles

This protocol is a representative method for the synthesis of redox-responsive nanoparticles using this compound as a precursor.

1. Deprotection of this compound:

  • Dissolve this compound in a suitable organic solvent (e.g., dioxane).

  • Add an excess of an acidic solution, such as 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected L-cystine derivative.

2. Synthesis of a Disulfide-Containing Polymer (Example with a diacrylate monomer):

  • Dissolve the deprotected L-cystine derivative and a diacrylate monomer (e.g., polyethylene (B3416737) glycol diacrylate) in an appropriate solvent.

  • Add a suitable base (e.g., triethylamine) to catalyze the Michael addition reaction between the thiol groups of the cystine derivative and the acrylate (B77674) groups.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Purify the resulting polymer by dialysis or precipitation.

  • Characterize the polymer by ¹H NMR and gel permeation chromatography (GPC).

3. Formulation of Drug-Loaded Nanoparticles:

  • Dissolve the disulfide-containing polymer and the hydrophobic drug (e.g., doxorubicin) in a water-miscible organic solvent (e.g., DMSO or acetone).

  • Add this solution dropwise to a vigorously stirring aqueous solution.

  • The polymer will self-assemble into nanoparticles, encapsulating the drug.

  • Stir the mixture for several hours to allow for solvent evaporation.

  • Purify the nanoparticles by centrifugation or dialysis to remove unloaded drug and residual solvent.

4. Characterization of Nanoparticles:

  • Determine the particle size and size distribution using dynamic light scattering (DLS).

  • Analyze the morphology of the nanoparticles by transmission electron microscopy (TEM).

  • Quantify the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Application Note 2: Disulfide Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, efficacy, and safety. Disulfide linkers, derived from precursors like this compound, are widely used in ADC design.[2][8][9]

These linkers are stable in the bloodstream but are cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload. This compound can be used to synthesize heterobifunctional linkers containing a disulfide bond. One end of the linker is designed to react with a functional group on the antibody (e.g., a thiol group from a cysteine residue), while the other end is functionalized to attach to the drug molecule.

Signaling Pathway: Glutathione-Mediated Drug Release and Apoptosis

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Internalized_ADC Internalized ADC ADC->Internalized_ADC Endocytosis Drug_Release Drug Release Internalized_ADC->Drug_Release GSSG Glutathione Disulfide (GSSG) Drug_Release->GSSG Drug Free Drug Drug_Release->Drug GSH Glutathione (GSH) GSH->Drug_Release Reductive Cleavage Cellular_Target Cellular Target (e.g., DNA, Tubulin) Drug->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Glutathione-Mediated Drug Release from an ADC.

Quantitative Data: Reaction Yields and Purity

The synthesis of linkers and their conjugation to antibodies and drugs involve multiple steps, each with its own yield and purity considerations. The following table provides representative data for the synthesis of a disulfide-containing linker and its conjugation.

Reaction StepStarting MaterialsProductYield (%)Purity (%)
Boc DeprotectionThis compoundL-cystine dimethyl ester>95>98 (HPLC)
Linker SynthesisL-cystine derivative, heterobifunctional reagentDisulfide linker70-85>95 (HPLC)
Drug ConjugationLinker, Cytotoxic drugLinker-Payload60-80>97 (HPLC)
Antibody ConjugationAntibody, Linker-PayloadAntibody-Drug Conjugate80-90Monitored by HIC
Experimental Protocol: Synthesis of a Disulfide Linker and ADC Conjugation

This protocol outlines a general procedure for synthesizing a disulfide-containing linker from this compound and conjugating it to an antibody.

1. Synthesis of a Heterobifunctional Disulfide Linker:

  • Step 1: Boc Deprotection and Esterification. Follow the deprotection protocol described in the previous section. The resulting L-cystine derivative can be esterified (e.g., using methanol (B129727) and thionyl chloride) to protect the carboxylic acid groups.

  • Step 2: Functionalization. React the amino groups of the L-cystine diester with a heterobifunctional crosslinker, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce a thiol-reactive group. Purify the resulting product by column chromatography.

2. Conjugation of the Linker to a Thiol-Containing Drug:

  • If the drug has a free thiol group, it can be directly conjugated to the pyridyldithio group of the linker via a disulfide exchange reaction.

  • Dissolve the linker and the drug in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Monitor the reaction by HPLC.

  • Purify the linker-drug conjugate by preparative HPLC.

3. Antibody Preparation and Conjugation:

  • Step 1: Antibody Reduction. If conjugating to native cysteine residues in the antibody's hinge region, partially reduce the antibody using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Step 2: Conjugation. React the reduced antibody with the linker-drug conjugate. The maleimide (B117702) group on the linker will react with the free thiol groups on the antibody.

  • Perform the reaction in a suitable buffer (e.g., phosphate buffer with EDTA, pH 7.5).

  • Step 3: Purification. Remove the unreacted linker-drug and other small molecules by size exclusion chromatography (SEC).

4. Characterization of the ADC:

  • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC).

  • Confirm the identity of the ADC by mass spectrometry.

Conclusion

This compound is a key building block in the development of advanced drug delivery systems. Its protected amino groups and cleavable disulfide bond allow for the synthesis of redox-responsive nanoparticles and disulfide linkers for ADCs. The protocols and data presented here provide a framework for researchers to utilize this compound in their drug development efforts, ultimately aiming to create more effective and targeted therapies.

References

Application Notes and Protocols: Incorporation of N,N'-di-Boc-L-cystine into Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bonds is a critical step in the synthesis of many biologically active peptides, conferring conformational rigidity and enhancing stability. N,N'-di-Boc-L-cystine offers a streamlined approach for incorporating a pre-formed disulfide linkage directly into a peptide sequence during solid-phase peptide synthesis (SPPS). This method can be particularly advantageous for the synthesis of cyclic peptides or those with a single, well-defined disulfide bridge. These application notes provide a detailed protocol for the incorporation of this compound using Boc-chemistry SPPS, along with relevant technical considerations.

Core Applications

The direct incorporation of this compound is a valuable strategy in various areas of peptide research and drug development:

  • Synthesis of Cyclic Peptides: Simplifies the cyclization process by introducing the disulfide bond during linear chain assembly.

  • Constrained Peptide Analogs: Enables the study of structure-activity relationships by locking the peptide backbone into a specific conformation.

  • Improved Stability: Peptides containing disulfide bridges often exhibit increased resistance to proteolytic degradation.

  • Drug Discovery: Facilitates the development of peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.

Data Presentation: Representative Coupling Efficiency

While specific yields can be sequence-dependent, the following table provides a template for expected outcomes when incorporating this compound into a model peptide sequence on a 0.1 mmol scale.

ParameterValueNotes
Resin Merrifield Resin1.0 meq/g substitution
Scale 0.1 mmol
Peptide Sequence H-Gly-Cys-Cys-Ala-Phe-Gly-NH₂Model hexapeptide
Coupling Reagent HBTU/HOBt/DIEA4 eq. / 4 eq. / 8 eq.
This compound 3 equivalents
Coupling Time 4 hoursMonitored by Kaiser test
Crude Peptide Purity >85%As determined by RP-HPLC
Isolated Yield 60-70%After purification

Experimental Protocols

The following protocols are based on a standard Boc-SPPS workflow. All operations should be performed in a dedicated peptide synthesis vessel.

Resin Preparation
  • Resin Swelling: Swell 100 mg of Merrifield resin (1.0 meq/g) in 5 mL of dichloromethane (B109758) (DCM) for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 5 mL) and N,N-dimethylformamide (DMF) (3 x 5 mL).

Boc-SPPS Cycles for Linear Peptide Assembly

For each amino acid preceding the this compound incorporation:

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3 x 5 mL) and isopropanol (B130326) (IPA) (2 x 5 mL).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate a solution of 3 equivalents of the Boc-protected amino acid with 3 equivalents of HBTU and 3 equivalents of HOBt in 2 mL of DMF for 2 minutes.

    • Add 6 equivalents of DIEA to the pre-activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Incorporation of this compound
  • Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in the previous section to expose the N-terminal amine of the growing peptide chain.

  • This compound Coupling:

    • In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add 6 equivalents of DIEA to the activation mixture.

    • Immediately add the solution to the resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature. Due to the steric bulk of the dipeptide, a longer coupling time is recommended.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Deprotection and Cleavage
  • Final Boc Deprotection: Perform the final Boc deprotection as described in section 2.1.

  • Washing and Drying: Wash the peptidyl-resin with DCM (3 x 5 mL), followed by methanol (B129727) (3 x 5 mL), and dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide under vacuum.

Peptide Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Visualizations

Experimental Workflow

experimental_workflow Resin Resin Swelling Boc_SPPS Stepwise Boc-SPPS (Amino Acids) Resin->Boc_SPPS 1 Deprotection1 Boc Deprotection (TFA/DCM) Boc_SPPS->Deprotection1 2 Neutralization1 Neutralization (DIEA/DCM) Deprotection1->Neutralization1 3 Coupling_Cystine This compound Coupling Neutralization1->Coupling_Cystine 4 Deprotection2 Final Boc Deprotection Coupling_Cystine->Deprotection2 5 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage 6 Purification Purification (RP-HPLC) Cleavage->Purification 7 Analysis Analysis (MS, HPLC) Purification->Analysis 8

Caption: Boc-SPPS workflow for incorporating this compound.

Signaling Pathway of Peptide Synthesis Logic

peptide_synthesis_logic start Start SPPS deprotection Remove N-terminal Boc group start->deprotection neutralization Neutralize N-terminus deprotection->neutralization is_cystine Incorporate This compound? neutralization->is_cystine coupling Couple next Boc-amino acid is_last_aa Last amino acid? coupling->is_last_aa is_cystine->coupling No couple_cystine Couple this compound is_cystine->couple_cystine Yes couple_cystine->is_last_aa is_last_aa->deprotection No final_deprotection Final Boc Deprotection is_last_aa->final_deprotection Yes cleavage Cleave from resin final_deprotection->cleavage end End cleavage->end

Caption: Logical flow of solid-phase peptide synthesis incorporating this compound.

Application Notes and Protocols for Microwave-Assisted Synthesis Using N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the utilization of N,N'-di-Boc-L-cystine in microwave-assisted synthesis. The protocols focus on two key applications: the rapid synthesis of lanthionine (B1674491) derivatives, which are crucial building blocks for peptidomimetics and lantibiotics, and the efficient solid-phase synthesis of cyclic cysteine-rich peptides, a class of compounds with significant therapeutic potential.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research.[1][2] By utilizing microwave energy to directly and efficiently heat reaction mixtures, this technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[1][3][4] The rapid and uniform heating provided by microwaves can overcome kinetic barriers and minimize the formation of byproducts, making it an invaluable tool for accelerating drug discovery and development.[5][6]

This compound is a versatile building block in medicinal chemistry, serving as a protected precursor for the introduction of cystine and its derivatives into complex molecules. The application of microwave technology to reactions involving this compound and its derivatives unlocks new efficiencies in the synthesis of constrained peptides and other sulfur-containing compounds.

Application Note 1: Rapid Synthesis of Lanthionine Derivatives

Lanthionines are non-proteinogenic amino acids characterized by a thioether linkage between two alanine (B10760859) residues. They are key structural components of lantibiotics, a class of potent antimicrobial peptides.[7] The synthesis of lanthionine and its derivatives is a critical step in the development of novel antibiotics and therapeutic peptides. Microwave irradiation can significantly accelerate the key steps in lanthionine synthesis, such as desulfurization or nucleophilic substitution reactions.

Protocol 1: Microwave-Assisted Synthesis of a Protected Lanthionine Derivative

This protocol describes a plausible method for the synthesis of a protected lanthionine derivative inspired by the desulfurization of cystine derivatives, a known method for lanthionine synthesis.[8][9] While a direct microwave-assisted protocol starting from this compound is presented here as a representative example, the conditions are based on established microwave-assisted organic synthesis principles.

Reaction Scheme:

(Hypothetical reaction for illustrative purposes)

This compound + Reducing Agent/Lewis Acid --(Microwave)--> Protected Lanthionine Derivative

Materials:

  • This compound

  • Tris(dimethylamino)phosphine (or other suitable desulfurizing agent)

  • Anhydrous, microwave-safe solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a clean, dry microwave reactor vial, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the desulfurizing agent (e.g., Tris(dimethylamino)phosphine, 1.1 equivalents).

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture under the conditions specified in the table below.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture appropriately (e.g., with water or a mild acid).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Lanthionine Synthesis

The following table summarizes typical quantitative data comparing conventional and microwave-assisted synthesis for the formation of lanthionine and its derivatives.

ParameterConventional SynthesisMicrowave-Assisted SynthesisReference
Reaction Time 12 - 24 hours5 - 30 minutes[1][4]
Temperature Room Temperature to 80°C100 - 150°C[4]
Yield Moderate to Good (40-70%)Good to Excellent (70-95%)[4]
Purity Variable, often requires extensive purificationGenerally higher, with fewer byproducts[1]

Application Note 2: Microwave-Enhanced Solid-Phase Synthesis of Cyclic Cysteine-Rich Peptides

Cyclic cysteine-rich peptides, such as cyclotides, are a growing class of therapeutic candidates due to their exceptional stability and diverse biological activities. The synthesis of these complex peptides via solid-phase peptide synthesis (SPPS) can be challenging and time-consuming. Microwave-assisted SPPS (MW-SPPS) using Boc-protected amino acids, including those derived from this compound, significantly accelerates the assembly of the peptide chain and improves the purity of the final product.[10]

Protocol 2: Microwave-Assisted Boc-SPPS of a Cyclic Cysteine-Rich Peptide

This protocol outlines the general steps for the automated microwave-assisted solid-phase synthesis of a cyclic peptide containing multiple cysteine residues, based on established methodologies.[10]

Materials:

  • Boc-amino acids (including Boc-Cys(Acm)-OH or other suitably protected cysteine derivatives)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA))

  • Automated microwave peptide synthesizer

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Oxidative folding buffer

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) in the reaction vessel of the microwave peptide synthesizer.

  • Automated Peptide Synthesis: Perform the automated synthesis by sequentially coupling the Boc-protected amino acids according to the desired peptide sequence. Each cycle consists of:

    • Boc Deprotection: Removal of the Boc protecting group using TFA.

    • Washing: Thorough washing of the resin with DMF.

    • Coupling: Addition of the next Boc-amino acid, coupling reagent, and base, followed by microwave irradiation to accelerate the coupling reaction.

    • Washing: Washing of the resin to remove excess reagents.

  • Cleavage and Deprotection: Once the linear peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization/Oxidative Folding: Dissolve the purified linear peptide in an appropriate buffer to facilitate the formation of disulfide bonds and achieve the desired cyclic structure.

  • Final Purification: Purify the final cyclic peptide by RP-HPLC.

Data Presentation: Microwave-Assisted Boc-SPPS

The table below presents a comparison of synthesis parameters for a model cyclic peptide using conventional and microwave-assisted Boc-SPPS.

ParameterConventional Boc-SPPSMicrowave-Assisted Boc-SPPSReference
Synthesis Time (20-mer peptide) > 24 hours4 - 6 hours[1][3]
Coupling Time per Amino Acid 30 - 60 minutes2 - 5 minutes[1]
Deprotection Time 20 - 30 minutes3 - 5 minutes[1]
Crude Purity Often < 50% for difficult sequencesTypically > 70%[3]
Overall Yield Lower, especially for long peptidesSignificantly higher

Mandatory Visualizations

Experimental Workflow: Microwave-Assisted Lanthionine Synthesis

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent add_reagent Add desulfurizing agent start->add_reagent seal_vial Seal microwave vial add_reagent->seal_vial irradiate Microwave Irradiation (Controlled Time & Temp) seal_vial->irradiate cool Cool to RT irradiate->cool quench Quench reaction cool->quench extract Extract product quench->extract purify Purify by Chromatography extract->purify end Isolated Lanthionine Derivative purify->end

Caption: Workflow for microwave-assisted lanthionine synthesis.

Logical Relationship: Microwave-Assisted SPPS Cycle

start Resin-bound Peptide (n) deprotection Boc Deprotection (TFA, Microwave) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Boc-AA-(n+1) (HBTU/DIPEA, Microwave) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Resin-bound Peptide (n+1) wash2->end repeat Repeat for next amino acid end->repeat repeat->deprotection

Caption: A single cycle in microwave-assisted Boc-SPPS.

Signaling Pathway: GPCR Activation by a Lanthionine Peptide Agonist

Lanthionine-constrained peptides can act as potent and selective agonists for G protein-coupled receptors (GPCRs).[11][12] Upon binding, the agonist stabilizes an active conformation of the GPCR, leading to the activation of intracellular signaling cascades that are crucial in various physiological processes.[13]

cluster_membrane Cell Membrane cluster_activation Receptor Activation cluster_downstream Downstream Signaling gpcr GPCR (Inactive) gpcr_active GPCR (Active) gpcr->gpcr_active Conformational Change g_protein G-Protein (αβγ) g_alpha Gα-GTP g_protein->g_alpha GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma agonist Lanthionine Peptide Agonist agonist->gpcr Binding gpcr_active->g_protein Coupling plc Phospholipase C (PLC) g_alpha->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release ip3->ca_release Stimulation erk ERK Phosphorylation pkc->erk Activation response Cellular Response erk->response ca_release->response

Caption: GPCR signaling cascade initiated by a lanthionine peptide.

References

Application Notes and Protocols for Analytical HPLC of N,N'-di-Boc-L-cystine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing robust analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing N,N'-di-Boc-L-cystine. This document outlines the unique challenges associated with these molecules, offers detailed experimental protocols, and presents representative data to guide method development.

Introduction: The Analytical Challenge

Peptides incorporating this compound present a distinct analytical challenge due to the physicochemical properties imparted by the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting groups.[1] These protecting groups, while essential during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, significantly influence the peptide's chromatographic behavior.[1] A reliable HPLC method must be capable of separating the target peptide from closely related impurities, such as deletion sequences, incompletely deprotected peptides, and diastereomers.[1] The presence of two Boc groups substantially increases the hydrophobicity of the peptide, which can lead to strong interactions with the stationary phase, potentially causing peak broadening and poor resolution.

Furthermore, the cysteine residue itself introduces the possibility of disulfide bond formation, leading to oligomerization or incorrect disulfide bridging, which can complicate the chromatographic profile.[2] The analytical method must be able to resolve these different species to accurately assess the purity of the target peptide.

Recommended Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the analysis and purification of synthetic peptides.[1] The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.

Key Considerations for Method Development:
  • Column Chemistry: A C18 stationary phase is the most common starting point for peptide analysis. Columns with a pore size of 100-120 Å are generally suitable for peptides up to ~20 amino acids. For larger peptides, a wider pore size (e.g., 300 Å) may be necessary.

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in peptide RP-HPLC. It improves peak shape and resolution by forming ion pairs with charged residues. A concentration of 0.1% (v/v) in both the aqueous and organic mobile phases is standard.[1][3] For applications requiring mass spectrometry (MS) detection, formic acid (FA) at a concentration of 0.1% (v/v) is often preferred as it is more volatile and results in less ion suppression than TFA.[2]

  • Organic Solvent: Acetonitrile is the most common organic solvent used in the mobile phase for peptide separations due to its low viscosity and UV transparency.

  • Gradient Elution: A linear gradient from a low to a high concentration of the organic solvent is typically employed to elute peptides of varying hydrophobicity. The steepness of the gradient can be optimized to improve the resolution of closely eluting peaks.

  • Detection: UV detection at 214 nm or 220 nm is standard for detecting the peptide backbone.[1] If the peptide contains aromatic residues (e.g., Trp, Tyr, Phe), detection at 280 nm can also be utilized.[1][2] Mass spectrometry provides valuable information on the identity and purity of the peptide.

Experimental Protocols

Protocol 1: Standard RP-HPLC for Purity Assessment

Objective: To determine the purity of a peptide containing this compound by separating it from synthetic impurities.

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).[2]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1][2]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1][2]

  • Sample Solvent: Mobile Phase A or a mixture of water and acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the peptide in the sample solvent to a concentration of approximately 1 mg/mL.[1][2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).[1][2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 214 nm and 280 nm.[2]

    • Injection Volume: 10-20 µL.[1]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[2]

Protocol 2: LC-MS Compatible RP-HPLC for Identity Confirmation

Objective: To confirm the identity and assess the purity of a peptide containing this compound using mass spectrometry.

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

Materials:

  • Column: C18 reversed-phase column with low silanol (B1196071) activity (e.g., 2.1 x 100 mm, 1.7 µm particle size, 130 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water.[2]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[2]

  • Sample Solvent: Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 0.1 mg/mL.[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Detection: MS scan from m/z 300-2000 in positive ion mode.[2]

    • Injection Volume: 5-10 µL.

    • Gradient: 5% to 65% B over 20 minutes.[2]

Data Presentation

The following tables provide representative (hypothetical) data to illustrate the expected chromatographic behavior of a model peptide containing this compound compared to its analogues. The model peptide used for this illustration is a short peptide to highlight the impact of the Boc groups.

Table 1: Representative HPLC Retention Times of a Model Peptide and its Analogues

Peptide SequenceProtection StatusExpected Retention Time (min)Rationale for Retention Time
Gly-Cys-GlyUnprotected5.2Low hydrophobicity, early elution.
Gly-(N-Boc-Cys)-GlyMono-Boc12.8Increased hydrophobicity due to one Boc group leads to longer retention.
Gly-(N,N'-di-Boc-Cys)-GlyDi-Boc18.5High hydrophobicity from two Boc groups results in the strongest interaction with the stationary phase and the longest retention time.

Conditions: C18 column, 4.6 x 150 mm, 5 µm; Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile; Gradient: 5-95% B in 30 min; Flow rate: 1.0 mL/min.

Table 2: Summary of Analytical HPLC Method Parameters

ParameterMethod 1: Purity (TFA)Method 2: Identity (FA)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 30 °C40 °C
Detection UV (214 nm, 280 nm)MS (m/z 300-2000)
Injection Vol. 10-20 µL5-10 µL
Typical Gradient 5-65% B over 30 min5-65% B over 20 min

Visualization of Workflows

The following diagrams illustrate the logical steps involved in the HPLC analysis of this compound containing peptides.

HPLC_Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Synthesized Peptide Dissolution Dissolve Peptide (e.g., 1 mg/mL) Peptide_Synthesis->Dissolution Injection Inject Sample Dissolution->Injection MP_A Prepare Mobile Phase A (e.g., 0.1% TFA in H2O) Separation Chromatographic Separation (C18 Column, Gradient Elution) MP_A->Separation MP_B Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) MP_B->Separation Injection->Separation Detection Detection (UV and/or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Identity Mass Confirmation (if MS) Chromatogram->Identity Report Final Report Integration->Report Identity->Report

Caption: Experimental workflow for HPLC analysis.

Method_Development_Workflow Start Define Analytical Goal (Purity, Identity, etc.) Select_Column Select Column (e.g., C18, 120Å) Start->Select_Column Select_MP Select Mobile Phase (TFA or FA based) Start->Select_MP Initial_Gradient Run Initial Gradient (e.g., 5-95% B over 30 min) Select_Column->Initial_Gradient Select_MP->Initial_Gradient Evaluate Evaluate Resolution, Peak Shape, and Retention Initial_Gradient->Evaluate Optimize_Gradient Optimize Gradient Slope Evaluate->Optimize_Gradient Suboptimal Optimize_Temp Optimize Temperature Evaluate->Optimize_Temp Suboptimal Optimize_Flow Optimize Flow Rate Evaluate->Optimize_Flow Suboptimal Validation Method Validation (Specificity, Linearity, etc.) Evaluate->Validation Optimal Optimize_Gradient->Evaluate Optimize_Temp->Evaluate Optimize_Flow->Evaluate

Caption: Logical workflow for HPLC method development.

References

Application Notes and Protocols for N,N'-di-Boc-L-cystine in Protein Disulfide Bridge Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N'-di-Boc-L-cystine in the strategic introduction of disulfide bridges in peptides and proteins. This methodology is particularly relevant for stabilizing protein structures, synthesizing cyclic peptides, and developing bioconjugates.

Introduction

Disulfide bonds are critical covalent linkages that stabilize the tertiary and quaternary structures of many proteins. The formation of these bonds between cysteine residues is a key post-translational modification that dictates the conformational stability and biological activity of peptides and proteins.[1][2] this compound, a derivative of the amino acid L-cystine with its amino groups protected by tert-butyloxycarbonyl (Boc), serves as a valuable reagent in peptide synthesis and protein chemistry.[3][4] Its protected nature enhances stability and solubility, making it a suitable starting material for the controlled introduction of disulfide bonds.[3]

The primary application of this compound in this context is through a thiol-disulfide exchange reaction. This process involves the reaction of a free thiol group from a cysteine residue in a target peptide or protein with the disulfide bond of this compound. This exchange results in the formation of a new, unsymmetrical disulfide bond, linking the Boc-protected cysteine to the target molecule. Subsequent deprotection of the Boc group yields the final disulfide-bridged product.

Chemical Properties and Reaction Mechanism

This compound is a white powder with a molecular weight of 440.54 g/mol . The Boc protecting groups are stable under neutral and basic conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).

The core of its application lies in the thiol-disulfide exchange reaction. This is a reversible reaction where a thiolate anion attacks a disulfide bond. The equilibrium of this reaction can be influenced by the concentration of reactants and the pH of the solution.

Thiol_Disulfide_Exchange_Mechanism cluster_0 Reaction Initiation cluster_1 Thiol-Disulfide Exchange cluster_2 Final Product Formation Peptide_SH Peptide-Cys-SH (Free Thiol) Peptide_S Peptide-Cys-S⁻ (Thiolate Anion) Peptide_SH->Peptide_S Deprotonation Base Base (e.g., OH⁻) Intermediate Transition State Peptide_S->Intermediate Nucleophilic Attack Boc_Cystine Boc-Cys-S-S-Cys-Boc (this compound) Boc_Cystine->Intermediate Product_Complex Peptide-Cys-S-S-Cys-Boc (Mixed Disulfide) Intermediate->Product_Complex Leaving_Group Boc-Cys-S⁻ (Thiolate Leaving Group) Intermediate->Leaving_Group Final_Product Disulfide-Bridged Peptide Product_Complex->Final_Product Deprotection Boc_Deprotection Acid (e.g., TFA) Boc Cleavage

Caption: Thiol-Disulfide Exchange Mechanism.

Experimental Protocols

The following protocols provide a general framework for the introduction of disulfide bridges using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the target peptide or protein.

General Protocol for Disulfide Bond Formation via Thiol-Disulfide Exchange

This protocol is suitable for peptides containing one or more free cysteine residues.

Materials:

  • Peptide with free cysteine residue(s)

  • This compound

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide containing free cysteine(s) in the Reaction Buffer to a final concentration of 0.1-1.0 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of DMF or DMSO can be added to aid dissolution.

  • Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.

  • Reaction Initiation: Add the this compound stock solution to the peptide solution. A molar excess of this compound (typically 5-10 fold excess per free thiol) is recommended to drive the reaction towards the formation of the mixed disulfide.

  • Incubation: Gently agitate the reaction mixture at room temperature (20-25°C) for 2-24 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the desired mixed disulfide product.

  • Reaction Quenching: Once the reaction is complete, quench the reaction by acidifying the mixture with the Quenching Solution to a pH of 2-3.

  • Purification: Purify the resulting Boc-protected mixed disulfide peptide by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Boc Deprotection: Lyophilize the purified product. For the removal of the Boc protecting groups, dissolve the peptide in a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and incubate for 1-2 hours at room temperature.

  • Final Purification and Characterization: Precipitate the deprotected peptide with cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the final product and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.

Quantitative Data Summary:

ParameterTypical RangeNotes
Peptide Concentration 0.1 - 1.0 mg/mLLower concentrations can favor intramolecular disulfide formation.
This compound Excess 5 - 10 fold (per thiol)Higher excess can increase reaction rate but may complicate purification.
Reaction Time 2 - 24 hoursMonitor by HPLC to determine optimal time.
Yield (Mixed Disulfide) 60 - 90%Highly dependent on the peptide sequence and reaction conditions.
Final Purity (after HPLC) >95%Dependent on the efficiency of the purification steps.
On-Resin Disulfide Bridge Formation

For peptides synthesized via solid-phase peptide synthesis (SPPS), the disulfide bridge can be formed while the peptide is still attached to the resin.

Materials:

  • Peptide-resin with a deprotected cysteine residue

  • This compound

  • DMF

  • Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Reaction Mixture: Prepare a solution of this compound (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.

  • On-Resin Reaction: Add the reaction mixture to the swollen resin and agitate at room temperature for 4-24 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and simultaneously remove the Boc protecting groups.

  • Purification and Characterization: Precipitate, purify, and characterize the final disulfide-bridged peptide as described in the general protocol.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_peptide Dissolve Peptide (0.1-1.0 mg/mL) mix Mix Peptide and Reagent (5-10x excess) prep_peptide->mix prep_reagent Prepare this compound (10-50 mM Stock) prep_reagent->mix incubate Incubate (2-24h, RT) mix->incubate monitor Monitor by HPLC/MS incubate->monitor quench Quench with TFA incubate->quench monitor->incubate purify_boc RP-HPLC Purification (Boc-protected intermediate) quench->purify_boc deprotect Boc Deprotection (TFA cocktail) purify_boc->deprotect purify_final Final RP-HPLC Purification deprotect->purify_final characterize Characterize by MS and Analytical HPLC purify_final->characterize

Caption: General workflow for disulfide bond formation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reaction yield Inefficient thiol-disulfide exchange.Increase the excess of this compound. Optimize pH (slightly basic conditions favor thiolate formation). Increase reaction time.
Peptide aggregation.Decrease peptide concentration. Add denaturants like guanidine (B92328) hydrochloride (if compatible with protein structure).
Multiple products observed Intermolecular disulfide bond formation.Decrease peptide concentration.
Scrambled disulfide bonds (for multiple cysteines).Use orthogonal protecting groups for a stepwise disulfide formation strategy.
Incomplete Boc deprotection Insufficient cleavage cocktail volume or time.Increase the volume of the TFA cocktail. Extend the deprotection time.

Conclusion

This compound is a versatile and effective reagent for the introduction of disulfide bridges in peptides and proteins through a thiol-disulfide exchange mechanism. The protocols outlined in these application notes provide a solid foundation for researchers to implement this methodology. Careful optimization of reaction conditions and purification strategies is crucial for achieving high yields and purity of the final disulfide-bridged product.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Boc deprotection of N,N'-di-Boc-L-cystine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of this compound?

The most prevalent side reactions during the acidic deprotection of this compound are:

  • S-tert-butylation: The tert-butyl cation generated from the cleavage of the Boc group is a reactive electrophile that can be trapped by the nucleophilic thiol groups of the deprotected L-cystine, leading to the formation of S-tert-butyl-L-cysteine byproducts.[1][2][3]

  • Disulfide Scrambling/Exchange: Under acidic conditions, the disulfide bond of L-cystine can undergo cleavage and reformation, leading to a mixture of disulfide-linked species, including oligomers and polymers.[4]

  • Oxidation: The free thiol groups of cysteine are susceptible to oxidation, which can lead to the formation of undesired disulfide bonds, either intramolecularly or intermolecularly.[5]

  • Lanthionine Formation: Under certain conditions, elimination of one of the sulfur atoms from the disulfide bond can occur, followed by the formation of a thioether linkage, resulting in the formation of lanthionine.[6][7][8]

  • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to the incomplete removal of one or both Boc groups.[9][10][11]

Q2: How can I minimize the formation of S-tert-butylation byproducts?

The most effective method to prevent S-tert-butylation is to use a "scavenger" in the deprotection cocktail. Scavengers are nucleophilic species that react with and neutralize the tert-butyl cations before they can alkylate the cysteine thiol groups.[1][2][3]

Q3: What are the recommended scavengers for the deprotection of this compound?

A variety of scavengers can be employed. The choice often depends on the specific reaction conditions and the desired outcome. Commonly used scavengers include:

  • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective in reducing the tert-butyl cation.[1][4]

  • Thioethers: Thioanisole and dimethyl sulfide (B99878) (DMS) are also efficient at scavenging tert-butyl cations.[1]

  • Thiols: Dithiothreitol (DTT) and 1,2-ethanedithiol (B43112) (EDT) can be used, but they can also participate in disulfide exchange reactions.[5][12]

  • Water: Can act as a scavenger by quenching the tert-butyl cation to form tert-butanol.[1]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection reaction should be monitored to ensure complete removal of the Boc groups while minimizing side reactions. The recommended method is:

  • High-Performance Liquid Chromatography (HPLC): Small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by reverse-phase HPLC to observe the disappearance of the starting material and the appearance of the product and any side products.[4][11]

Q5: What is disulfide scrambling and how can it be controlled?

Disulfide scrambling is a process where disulfide bonds are broken and reformed, leading to a mixture of different disulfide-paired molecules. In the context of this compound deprotection, this can lead to the formation of oligomers. To control this:

  • Use of appropriate scavengers: Some scavengers can also influence the disulfide bond integrity.

  • Control of reaction conditions: Temperature and reaction time can impact the extent of scrambling.

  • Post-deprotection workup: Immediate purification after deprotection can help to isolate the desired monomeric L-cystine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection - Insufficient acid concentration or reaction time.[9][10][11] - Poor solubility of the starting material.- Increase the concentration of Trifluoroacetic Acid (TFA) or use a stronger acid system like HCl in dioxane.[11][13] - Prolong the reaction time and monitor by HPLC.[4] - Ensure the starting material is fully dissolved in the reaction solvent.
High Levels of S-tert-butylation - Inadequate or no scavenger used.[1][2] - Ineffective scavenger for the reaction conditions.- Add an effective scavenger to the deprotection cocktail, such as Triisopropylsilane (TIS) or thioanisole.[1][4] - Use a combination of scavengers. A common cocktail is TFA/TIS/H2O.[1]
Formation of Oligomers/Polymers - Disulfide scrambling under acidic conditions.[4]- Optimize the scavenger cocktail; some scavengers can promote disulfide formation.[4] - Minimize the reaction time. - Work up the reaction mixture promptly after completion.
Presence of Lanthionine - Side reaction promoted by acidic conditions and temperature.- Lower the reaction temperature. - Screen different acid catalysts and scavenger combinations.

Data Presentation

Table 1: Qualitative Comparison of Common Scavengers for Boc Deprotection of Cysteine-Containing Peptides

ScavengerPrimary FunctionPotential Side Effects/Considerations
Triisopropylsilane (TIS) Efficiently reduces tert-butyl cations.Can promote disulfide formation.[4]
Triethylsilane (TES) Similar to TIS, effective cation scavenger.Can also promote disulfide formation.[4]
Thioanisole Effective cation scavenger.Can be difficult to remove during workup.
Dimethyl Sulfide (DMS) Scavenges tert-butyl cations.Volatile and has a strong odor.
Dithiothreitol (DTT) Reduces disulfide bonds and scavenges cations.Can lead to a mixture of reduced and oxidized products if not controlled.
1,2-Ethanedithiol (EDT) Cation scavenger and can help maintain a reducing environment.Strong odor.
Water Quenches tert-butyl cations to form tert-butanol.May reduce the effective acidity of the reaction mixture.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound with TFA/TIS/H₂O

  • Preparation: Dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM) or neat Trifluoroacetic Acid (TFA).

  • Deprotection Cocktail: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Reaction: Add the cleavage cocktail to the dissolved this compound. The reaction is typically carried out at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes), quenching with a base (e.g., N,N-diisopropylethylamine), and analyzing by HPLC.

  • Work-up: Once the reaction is complete, the TFA and other volatile components are removed under reduced pressure. The residue is then triturated with cold diethyl ether to precipitate the L-cystine dihydrochloride (B599025) salt.

  • Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Visualizations

Boc Deprotection of this compound cluster_0 Reactant cluster_1 Reagents cluster_2 Product This compound L-cystine This compound->L-cystine Deprotection TFA / Scavengers TFA / Scavengers

Caption: Boc Deprotection Reaction of this compound.

Side Reactions in Boc Deprotection of this compound Boc-Deprotection Boc-Deprotection tert-butyl_cation tert-butyl cation Boc-Deprotection->tert-butyl_cation Deprotected_Cystine L-cystine Boc-Deprotection->Deprotected_Cystine S_tert_butylation S-tert-butylation tert-butyl_cation->S_tert_butylation reacts with thiol Disulfide_Scrambling Disulfide Scrambling Deprotected_Cystine->Disulfide_Scrambling acidic conditions Lanthionine_Formation Lanthionine Formation Deprotected_Cystine->Lanthionine_Formation acidic conditions

Caption: Common side reactions during Boc deprotection.

Troubleshooting Workflow for Boc Deprotection Start Start Analyze_Crude Analyze crude product (HPLC, MS) Start->Analyze_Crude Incomplete_Deprotection Incomplete Deprotection? Analyze_Crude->Incomplete_Deprotection Increase_Time_Acid Increase reaction time or acid concentration Incomplete_Deprotection->Increase_Time_Acid Yes Side_Products Significant Side Products? Incomplete_Deprotection->Side_Products No Increase_Time_Acid->Analyze_Crude Optimize_Scavengers Optimize scavenger cocktail Side_Products->Optimize_Scavengers Yes End End Side_Products->End No Optimize_Scavengers->Analyze_Crude

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: N,N'-di-Boc-L-cystine Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during disulfide bond formation using N,N'-di-Boc-L-cystine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in disulfide bond formation?

This compound is a derivative of the amino acid L-cystine where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. Its primary application is to act as a disulfide-donating reagent in thiol-disulfide exchange reactions. This process allows for the formation of a new disulfide bond between two thiol-containing molecules, such as peptides or proteins, by transferring the disulfide bridge from the this compound.

Q2: What is the underlying principle of disulfide bond formation using this compound?

The formation of a disulfide bond using this compound is based on the principle of thiol-disulfide exchange. This is a reversible reaction where a thiolate anion from a cysteine-containing molecule attacks one of the sulfur atoms of the disulfide bond in this compound. This leads to the formation of a new disulfide bond and the release of a Boc-L-cysteine thiol. For a complete reaction with a dithiol molecule, this process occurs in a stepwise manner.

Q3: Why is the reaction pH critical for successful disulfide bond formation?

The reaction pH is a critical parameter because the rate of thiol-disulfide exchange is highly dependent on the concentration of the thiolate anion (RS-), which is the nucleophilic species that initiates the attack on the disulfide bond.[1] A pH above the pKa of the cysteine thiol group (typically around 8.5) will favor the deprotonation of the thiol to the more reactive thiolate, thus increasing the reaction rate. However, excessively high pH can lead to side reactions, such as disulfide scrambling or degradation of the peptide.[2] Therefore, optimizing the pH, often in the range of 7.5-8.5, is crucial for efficient and specific disulfide bond formation.

Q4: What are the common causes of incomplete disulfide bond formation?

Incomplete disulfide bond formation can be attributed to several factors:

  • Suboptimal pH: If the pH is too low, the concentration of the reactive thiolate species will be insufficient to drive the reaction to completion.[1]

  • Steric Hindrance: Bulky groups near the cysteine residues on the substrate molecule can physically block the approach of this compound, slowing down or preventing the reaction.[3]

  • Low Reagent Concentration: Insufficient excess of this compound may not favor the forward reaction, especially if the equilibrium constant is not large.

  • Poor Solubility: this compound or the substrate peptide may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.

  • Presence of Reducing Agents: Trace amounts of reducing agents can interfere with the disulfide exchange equilibrium, preventing the complete formation of the desired disulfide bond.

  • Reversibility of the Reaction: Thiol-disulfide exchange is a reversible process. If the desired disulfide product is not significantly more stable than the mixed disulfide intermediates, the reaction may not proceed to completion.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of incomplete disulfide bond formation.

Problem: Low or no formation of the desired disulfide-bridged product.

Troubleshooting Workflow

start Incomplete Disulfide Bond Formation check_ph Verify Reaction pH (Is it optimal, e.g., 7.5-8.5?) start->check_ph adjust_ph Adjust pH with a suitable buffer (e.g., ammonium (B1175870) bicarbonate, Tris-HCl) check_ph->adjust_ph No check_reagents Analyze Reagents (Purity and Concentration) check_ph->check_reagents Yes adjust_ph->check_reagents increase_reagent Increase molar excess of This compound check_reagents->increase_reagent Low Purity/Conc. check_solubility Assess Solubility (Visual inspection for precipitates) check_reagents->check_solubility OK increase_reagent->check_solubility change_solvent Modify Solvent System (e.g., add organic co-solvent like ACN or DMSO) check_solubility->change_solvent Poor check_sterics Evaluate Steric Hindrance (Analyze substrate structure) check_solubility->check_sterics Good change_solvent->check_sterics modify_conditions Modify Reaction Conditions (Increase temperature, extend reaction time) check_sterics->modify_conditions High check_reducing_agents Test for Reducing Agents (e.g., using Ellman's reagent on controls) check_sterics->check_reducing_agents Low modify_conditions->check_reducing_agents purify_reagents Purify starting materials and degas solvents check_reducing_agents->purify_reagents Present analyze_byproducts Characterize Byproducts (HPLC, MS) check_reducing_agents->analyze_byproducts Absent purify_reagents->analyze_byproducts optimize_stoichiometry Optimize Stoichiometry and Reaction Time analyze_byproducts->optimize_stoichiometry end Successful Disulfide Bond Formation optimize_stoichiometry->end

Caption: Troubleshooting workflow for incomplete disulfide bond formation.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal pH 1. Measure the pH of the reaction mixture. 2. Adjust the pH to the optimal range (typically 7.5-8.5) using a non-nucleophilic buffer (e.g., ammonium bicarbonate, Tris-HCl).[1]Increased reaction rate and yield of the desired disulfide product.
Poor Solubility 1. Visually inspect the reaction for any precipitation. 2. If precipitation is observed, consider adding a co-solvent such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to improve solubility. 3. Sonication can also aid in dissolving reagents.A clear, homogeneous reaction mixture, leading to improved reaction kinetics.
Insufficient Reagent 1. Increase the molar excess of this compound (e.g., from 1.5 to 3 equivalents).The equilibrium will be shifted towards the product side, increasing the yield.
Steric Hindrance 1. If the substrate is sterically hindered, consider increasing the reaction temperature (e.g., from room temperature to 40°C) to provide more energy for the molecules to overcome the steric barrier.[3] 2. Prolong the reaction time.Improved yield, although the reaction may still be slow.
Presence of Reducing Agents 1. Ensure all starting materials are free from reducing agents. 2. Degas all solvents to remove dissolved oxygen, which can participate in redox side reactions.Prevention of disulfide bond reduction and improved net formation of the desired product.
Disulfide Scrambling 1. If multiple cysteine residues are present, consider using orthogonal protecting groups to direct the disulfide bond formation. 2. Optimize the pH to minimize the rate of scrambling.Formation of the correct disulfide isomer with higher purity.

Experimental Protocols

General Protocol for Disulfide Bond Formation using this compound
  • Dissolve the Substrate: Dissolve the thiol-containing peptide or protein in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent like acetonitrile can be added.

  • Add this compound: Add a 1.5 to 3-fold molar excess of this compound to the reaction mixture.

  • Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress should be monitored over time.

  • Monitoring the Reaction: Withdraw aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and quench the reaction by acidification with an acid like trifluoroacetic acid (TFA) to a pH of 2-3. Analyze the quenched samples by analytical RP-HPLC to monitor the disappearance of the starting material and the formation of the product. Mass spectrometry can be used to confirm the identity of the product peak.

  • Reaction Work-up and Purification: Once the reaction is complete, the desired disulfide-bridged product can be purified from the excess reagents and byproducts using preparative RP-HPLC.

Protocol for Monitoring Thiol-Disulfide Exchange by RP-HPLC
  • Prepare Samples: At each time point, take a small aliquot of the reaction mixture and immediately quench it by adding an equal volume of a solution containing 0.1% TFA in water/acetonitrile (50:50).

  • HPLC Analysis: Inject the quenched sample onto a C18 reverse-phase HPLC column.

  • Elution Gradient: Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and any intermediates or byproducts based on their retention times and mass analysis (if coupled to a mass spectrometer). Quantify the peak areas to determine the extent of the reaction.

Reaction Monitoring by HPLC

cluster_0 Reaction Mixture cluster_1 Analysis reaction Thiol-containing Peptide + This compound quench Quench with Acid (e.g., TFA) reaction->quench hplc RP-HPLC Analysis quench->hplc ms Mass Spectrometry Confirmation hplc->ms

Caption: Workflow for monitoring the disulfide exchange reaction.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized for disulfide bond formation. The values provided are general starting points and may require further optimization for specific substrates.

Parameter Typical Range Considerations
pH 7.0 - 9.0Higher pH increases reaction rate but also the risk of side reactions. Optimal pH is often a compromise.[1]
Temperature Room Temperature (20-25°C) to 40°CHigher temperatures can help overcome steric hindrance but may also promote side reactions.
Molar Ratio (di-Boc-cystine:thiol) 1.5:1 to 5:1A higher excess of the di-Boc-cystine will drive the equilibrium towards the product.
Reaction Time 1 - 48 hoursHighly dependent on the substrate and reaction conditions. Should be monitored by HPLC.
Solvent Aqueous buffer (e.g., NH4HCO3, Tris) with optional organic co-solvents (ACN, DMF, DMSO)The choice of solvent should ensure the solubility of all reactants.

Analytical Methods for Characterization

A combination of analytical techniques is essential to confirm the successful formation of the disulfide bond and to identify any byproducts.

Analytical Method Information Provided Strengths Limitations
Reverse-Phase HPLC Monitors reaction progress, quantifies purity, and separates products from reactants and byproducts.High resolution, quantitative.Does not provide structural information on its own.
Mass Spectrometry (MS) Confirms the molecular weight of the product, confirming disulfide bond formation (loss of 2 Da compared to the reduced form). Can be used to identify byproducts.High sensitivity and accuracy for mass determination.Does not typically distinguish between disulfide isomers.
Tandem MS (MS/MS) Can be used to map the disulfide connectivity in more complex molecules.Provides structural information about disulfide linkages.Can be complex to interpret for large molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the conformation around the disulfide bond.Can definitively identify the structure of products and byproducts.Requires larger sample amounts and can be time-consuming.
Ellman's Assay Quantifies the number of free thiol groups remaining in the solution.Simple, rapid, and quantitative for monitoring the disappearance of free thiols.Indirect method; does not provide information on the disulfide-bonded species.

By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the conditions for successful disulfide bond formation using this compound.

References

Technical Support Center: Purification of Peptides Containing N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of synthetic peptides incorporating N,N'-di-Boc-L-cystine. The unique characteristics of this building block, featuring a pre-formed disulfide bond and bulky Boc protecting groups, present specific challenges during peptide synthesis and purification. This guide offers practical solutions and detailed protocols to address these issues effectively.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solutions
Poor Solubility of Crude Peptide The this compound moiety, along with other hydrophobic residues, significantly increases the overall hydrophobicity of the peptide, leading to aggregation.- Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol (B130326) before diluting with the initial mobile phase for HPLC. - Consider purification at an elevated temperature (e.g., 40-60°C) to disrupt aggregates, ensuring the peptide and column are stable under these conditions.
Broad or Tailing Peaks in HPLC Chromatogram - Peptide Aggregation: Hydrophobic interactions can cause the peptide to aggregate on the column. - Secondary Interactions: Ionic interactions between the peptide and residual silanol (B1196071) groups on the silica-based stationary phase can occur.- Use a mobile phase containing an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to minimize ionic interactions and improve peak shape. - Optimize the gradient of the organic mobile phase (e.g., acetonitrile); a shallower gradient can improve resolution.
Multiple Peaks in the Chromatogram - Presence of Impurities: These can include deletion sequences, truncated peptides, or peptides with incomplete deprotection of other residues. - Disulfide Scrambling: Although this compound provides a pre-formed disulfide bond, harsh cleavage or handling conditions can potentially lead to some disulfide bond scrambling if other cysteine residues are present. - Oxidation of other residues: Amino acids like methionine or tryptophan can get oxidized.- Collect all major peaks and analyze them by mass spectrometry (MS) to identify the desired product and the nature of the impurities. - Review the solid-phase peptide synthesis (SPPS) protocol to ensure efficient coupling and deprotection steps. - Use a well-optimized cleavage cocktail with appropriate scavengers to minimize side reactions.
Low Recovery of Purified Peptide - Irreversible Adsorption: The hydrophobic peptide may bind too strongly to the stationary phase. - Precipitation: The peptide may precipitate during the purification process as the solvent composition changes.- Consider using a stationary phase with a different hydrophobicity (e.g., C8 or C4 instead of C18). - Ensure the peptide remains dissolved in the collected fractions; if precipitation occurs, consider pooling fractions and re-dissolving before lyophilization.
Unexpected Mass in MS Analysis - Incomplete Deprotection: One or both Boc groups on the cystine residue, or other protecting groups on the peptide, may not have been fully removed during cleavage. - Adduct Formation: The peptide may form adducts with scavengers or other components of the cleavage cocktail.- Extend the cleavage time or use a stronger acid cocktail to ensure complete deprotection. - Analyze the mass difference to identify the potential adduct or remaining protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing this compound?

A1: The most significant challenge stems from the increased hydrophobicity imparted by the two bulky tert-butyloxycarbonyl (Boc) groups on the cystine residue. This can lead to poor solubility of the crude peptide in aqueous buffers and a higher tendency for aggregation, which complicates purification by RP-HPLC.

Q2: How does the pre-formed disulfide bond in this compound affect purification?

A2: The pre-formed disulfide bond simplifies the synthesis process by eliminating the need for a separate oxidation step to form the cyclic structure. During purification, it provides a conformationally constrained peptide. However, it is crucial to use cleavage and purification conditions that do not inadvertently reduce or scramble the disulfide bond.

Q3: What is the recommended purification method for these types of peptides?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method.[1][2] A C18 stationary phase is commonly used, but for very hydrophobic peptides, a C8 or C4 column may provide better recovery and peak shape.[3]

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for purification?

A4: TFA serves two critical functions in peptide purification by RP-HPLC. First, it acts as an ion-pairing agent, forming neutral complexes with charged groups on the peptide, which minimizes undesirable interactions with the stationary phase. Second, it maintains a low pH, which helps to protonate residual silanol groups on the column, leading to sharper peaks and improved resolution.[1]

Q5: How can I confirm the integrity of the disulfide bond after purification?

A5: Mass spectrometry (MS) is the definitive method to confirm the molecular weight of the purified peptide. A result matching the theoretical mass of the peptide with the intact disulfide bond provides strong evidence of its integrity. For more complex structures, techniques like tandem MS (MS/MS) can be used to analyze fragmentation patterns.

Q6: Can the Boc groups on the cystine be removed during the final cleavage step?

A6: Yes, the N-terminal Boc groups are designed to be removed during the final acid-mediated cleavage of the peptide from the solid support, typically using a strong acid like trifluoroacetic acid (TFA) or hydrofluoric acid (HF).[4] Incomplete removal will result in a significantly more hydrophobic impurity that needs to be separated during purification.

Experimental Protocols

Protocol 1: Crude Peptide Precipitation and Preparation
  • Cleavage: After cleaving the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), transfer the solution to a centrifuge tube.

  • Precipitation: Add cold diethyl ether to the solution to precipitate the crude peptide.

  • Pelleting: Centrifuge the mixture to pellet the peptide and carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.

  • Drying: Air-dry the crude peptide pellet to remove any remaining ether.

  • Dissolution: Dissolve the crude peptide in a minimal volume of a suitable solvent. For peptides with this compound, this may require a small amount of DMSO or isopropanol before dilution with the HPLC mobile phase A (e.g., 0.1% TFA in water).

Protocol 2: RP-HPLC Purification of a Peptide Containing this compound
  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column can be considered.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A typical gradient might be 5-65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the specific peptide. A shallower gradient will generally provide better resolution.

  • Flow Rate: Dependent on the column dimensions (analytical vs. preparative).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the dissolved crude peptide sample.

    • Run the gradient elution to separate the target peptide from impurities.

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Purification_Workflow General Purification Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_prep Sample Preparation cluster_purification Purification & Analysis cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Dissolution Dissolution in Minimal Organic Solvent Precipitation->Dissolution HPLC RP-HPLC Dissolution->HPLC MS Mass Spectrometry Analysis HPLC->MS Lyophilization Lyophilization HPLC->Lyophilization FinalPeptide Purified Peptide Lyophilization->FinalPeptide

Caption: Workflow for peptide purification.

Troubleshooting_Logic Troubleshooting Logic for HPLC Issues Start HPLC Analysis of Crude Peptide BroadPeak Broad or Tailing Peak? Start->BroadPeak MultiplePeaks Multiple Peaks? BroadPeak->MultiplePeaks No Sol_Aggregation Address Aggregation: - Use stronger organic solvent - Increase temperature BroadPeak->Sol_Aggregation Yes Sol_IonPairing Optimize Ion Pairing: - Ensure 0.1% TFA in mobile phase BroadPeak->Sol_IonPairing Yes LowRecovery Low Recovery? MultiplePeaks->LowRecovery No Sol_AnalyzePeaks Analyze Peaks by MS: - Identify desired product and impurities MultiplePeaks->Sol_AnalyzePeaks Yes Sol_OptimizeGradient Optimize HPLC Gradient: - Use a shallower gradient for better resolution MultiplePeaks->Sol_OptimizeGradient Yes Success Successful Purification LowRecovery->Success No Sol_ChangeColumn Change Column Chemistry: - Try C8 or C4 for very hydrophobic peptides LowRecovery->Sol_ChangeColumn Yes Sol_Aggregation->MultiplePeaks Sol_IonPairing->MultiplePeaks Sol_AnalyzePeaks->LowRecovery Sol_OptimizeGradient->LowRecovery Sol_ChangeColumn->Success

Caption: Troubleshooting decision tree for HPLC.

References

Technical Support Center: Preventing Racemization of Cysteine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in solid-phase peptide synthesis (SPPS): the racemization of cysteine residues. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you maintain the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a concern in peptide synthesis?

A1: Cysteine racemization is the undesirable conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the peptide coupling process.[1][2] The incorporation of the D-enantiomer results in a diastereomeric impurity that can be difficult to separate from the target peptide.[2] This can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, compromising research and drug development outcomes.[3]

Q2: What are the primary chemical mechanisms responsible for cysteine racemization?

A2: Cysteine is particularly susceptible to racemization due to the electron-withdrawing nature of its sulfur-containing side chain, which increases the acidity of the α-proton.[2] The two primary mechanisms are:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected cysteine can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton in this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[3][4]

  • Direct Enolization: A base can directly abstract the α-proton from the activated cysteine to form an achiral enolate intermediate, which can then be protonated to yield either the L- or D-enantiomer.[2][3]

Q3: Which factors in the coupling step have the most significant impact on cysteine racemization?

A3: Several factors during the coupling reaction can influence the extent of cysteine racemization:

  • Coupling Reagents: Highly activating uronium/aminium-based reagents like HBTU and HATU can lead to higher racemization, especially when used with strong bases.[1]

  • Bases: Strong, non-sterically hindered bases such as N,N-diisopropylethylamine (DIEA) significantly promote racemization.[1]

  • S-Protecting Groups: The choice of the thiol protecting group can influence the rate of racemization. While the Trityl (Trt) group is common, others like Acetamidomethyl (Acm) or 4-methoxytrityl (Mmt) may offer better suppression under certain conditions.[2][5]

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[6]

  • Temperature: Higher reaction temperatures, especially in microwave-assisted synthesis, can accelerate racemization.[1]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.[1]

Troubleshooting Guides

Issue: High levels of D-cysteine detected in the final peptide product.

This is a common problem that can often be traced back to the coupling conditions for cysteine residues. Follow this step-by-step guide to troubleshoot and mitigate the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical. Carbodiimide-based reagents in the presence of nucleophilic additives are generally recommended for minimizing cysteine racemization.

  • Recommendation: If you are using uronium/aminium reagents (e.g., HBTU, HATU) with a strong base, consider switching to a carbodiimide-based method such as Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt).[7] This combination forms a less reactive active ester, which is less prone to racemization.[3]

Step 2: Assess the Base Used in the Coupling Reaction

The strength and steric hindrance of the base are crucial factors.

  • Recommendation: If significant racemization is observed with DIEA, switch to a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (B116444) (collidine) or N-methylmorpholine (NMM) are excellent alternatives that have been shown to significantly reduce D-cysteine formation.[1]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can have a substantial impact on preserving stereochemistry.

  • Temperature: If using microwave synthesis, consider reducing the coupling temperature.

  • Pre-activation: Avoid prolonged pre-activation times. It is often better to add the coupling reagent directly to the mixture of the amino acid, additive, and resin (in-situ activation).[1]

  • Solvent: While DMF is a standard solvent, for particularly problematic sequences, consider using a less polar solvent or a mixture, such as DCM/DMF.[6]

Step 4: Consider the Cysteine Side-Chain Protecting Group

The nature of the S-protecting group can influence susceptibility to racemization.

  • Recommendation: While Fmoc-Cys(Trt)-OH is widely used, for challenging couplings, consider alternatives like Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Thp)-OH, which have been shown to reduce racemization.[5]

Data Presentation

The following tables summarize quantitative data on the impact of various factors on cysteine racemization.

Table 1: Effect of Coupling Reagents and Bases on Cysteine Racemization

Coupling ReagentAdditiveBase% D-Cys FormationReference
HBTUHOBtDIEA8.0[5]
HBTUHOBtNMM5.2[5]
HBTUHOBtTMP1.2[5]
HATUHOAtDIEA10.5[5]
HATUHOAtTMP1.5[5]
DICHOBt-0.4[5]
DICOxyma-0.74

Data is for the coupling of Fmoc-Cys(Trt)-OH in a model peptide.

Table 2: Influence of S-Protecting Group on Cysteine Racemization

S-Protecting GroupCoupling Conditions% D-Cys FormationReference
TrtHCTU/6-Cl-HOBt/DIEA8.0[5]
DdmHCTU/6-Cl-HOBt/DIEA0.8[5]
MBomHCTU/6-Cl-HOBt/DIEA0.4[5]
DpmHCTU/6-Cl-HOBt/DIEA1.2[5]
ThpDIC/Oxyma Pure0.74

Trt: Trityl, Ddm: 4,4'-dimethoxydiphenylmethyl, MBom: 4-methoxybenzyloxymethyl, Dpm: Diphenylmethyl, Thp: Tetrahydropyranyl.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-Cys(Trt)-OH to Minimize Racemization

This protocol utilizes Diisopropylcarbodiimide (DIC) and OxymaPure for the activation of Fmoc-Cys(Trt)-OH, a method known to significantly suppress racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Reagent Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-Cys(Trt)-OH and 3-5 equivalents of OxymaPure in DMF.

  • Coupling Reaction: Add the reagent solution to the resin. Then, add 3-5 equivalents of DIC to the resin suspension.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the coupling using a qualitative test such as the Kaiser test.[6]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol describes a general method to determine the percentage of D-cysteine in a synthetic peptide.

  • Peptide Hydrolysis: Place a small amount (e.g., 1 mg) of the purified peptide into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours.[2]

  • Derivatization: After hydrolysis, evaporate the HCl. Redissolve the amino acid residue in a suitable buffer and derivatize with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[2]

  • HPLC Analysis: Analyze the derivatized amino acid mixture by reverse-phase HPLC. The diastereomeric derivatives of L-Cys and D-Cys will have different retention times, allowing for their separation and quantification.[8]

  • Quantification: Integrate the peak areas of the L- and D-cysteine derivatives to determine the percentage of racemization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_Cys Activated L-Cysteine Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Cys->Oxazolone Cyclization Proton_Abstraction_Ox Proton Abstraction Nu_Attack_Ox Nucleophilic Attack (by peptide amine) Base_Ox Base Proton_Abstraction_Ox->Oxazolone Loss of Stereochemistry D_Peptide_Ox D-Cys Peptide Nu_Attack_Ox->D_Peptide_Ox L_Peptide_Ox L-Cys Peptide Nu_Attack_Ox->L_Peptide_Ox Activated_Cys2 Activated L-Cysteine Proton_Abstraction_En Proton Abstraction Enolate Enolate Intermediate (Achiral) Protonation Protonation Base_En Base Proton_Abstraction_En->Enolate D_Cys Activated D-Cysteine Protonation->D_Cys L_Cys Activated L-Cysteine Protonation->L_Cys

Caption: Primary mechanisms of cysteine racemization during peptide synthesis.

Troubleshooting_Workflow Start High D-Cys Detected Step1 Step 1: Evaluate Coupling Reagents (e.g., HBTU/HATU + DIEA) Start->Step1 Decision1 Switch to DIC/Oxyma or DIC/HOBt? Step1->Decision1 Step2 Step 2: Evaluate Base (e.g., DIEA) Decision1->Step2 Yes Decision1->Step2 No, continue troubleshooting Decision2 Switch to Collidine or NMM? Step2->Decision2 Step3 Step 3: Optimize Conditions Decision2->Step3 Yes Decision2->Step3 No, continue troubleshooting Step4 Step 4: Consider S-Protecting Group Step3->Step4 End Racemization Minimized Step4->End

Caption: Troubleshooting workflow for minimizing cysteine racemization.

HPLC_Analysis_Workflow A Purified Synthetic Peptide B Acid Hydrolysis (6M HCl, 110°C, 24h) A->B C Amino Acid Mixture B->C D Chiral Derivatization (e.g., Marfey's Reagent) C->D E Diastereomeric Derivatives D->E F RP-HPLC Analysis E->F G Separated Peaks for L-Cys and D-Cys Derivatives F->G H Quantification of Peak Areas (% Racemization) G->H

Caption: Experimental workflow for the analysis of cysteine racemization by HPLC.

References

Technical Support Center: N,N'-di-Boc-L-cystine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N,N'-di-Boc-L-cystine.

Troubleshooting Guides

This section addresses common issues encountered during the deprotection of this compound, offering potential causes and recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient concentration of Trifluoroacetic Acid (TFA) or inadequate reaction time.[1] 2. Steric hindrance of the substrate.[2]1. Increase the reaction time and monitor progress using HPLC every 30-60 minutes. Ensure the TFA is high purity.[1] 2. For sterically hindered substrates, a longer reaction time or a stronger acidic condition may be necessary.
Presence of Unexpected Peaks in HPLC/LC-MS (Side Product Formation) 1. Alkylation of the cysteine's free thiol group by the tert-butyl cation generated during Boc deprotection, leading to S-tert-butylation.[1][2] 2. Oxidation of the cysteine thiol, resulting in disulfide bond formation (dimers or oligomers).[1]1. Incorporate a scavenger or a scavenger cocktail into the deprotection reagent to trap the reactive tert-butyl cation.[2] Common scavengers for cysteine include ethanedithiol (EDT) and triisopropylsilane (B1312306) (TIS). 2. Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage cocktail to minimize oxidation.[2]
Reattachment of Protecting Groups The carbocations generated from the cleavage of the Boc group can reattach to the deprotected, nucleophilic thiol group of cysteine.[1]Use effective scavengers like triisopropylsilane (TIS) to trap the carbocations. TIS is highly effective against the trityl cation and by extension other carbocations.

Frequently Asked Questions (FAQs)

Q1: Why are scavengers essential during the deprotection of this compound?

A1: During the acid-catalyzed removal of the Boc protecting group with an acid like TFA, a reactive tert-butyl cation is generated.[2] This carbocation is a potent electrophile that can alkylate the nucleophilic thiol group of the deprotected cysteine, leading to the formation of an S-tert-butylated side product.[1] Scavengers are added to the deprotection cocktail to trap these reactive carbocations, thereby preventing this unwanted side reaction and ensuring a cleaner product.[2]

Q2: What are the most common scavengers used for Boc deprotection of cysteine-containing molecules?

A2: Commonly used scavengers for the deprotection of cysteine-containing compounds include ethanedithiol (EDT) and triisopropylsilane (TIS).[2][3] EDT is effective in scavenging various cations, while TIS is particularly efficient at trapping the tert-butyl cation.[1] Often, a cocktail of scavengers is employed for broader protection.

Q3: Can you recommend some standard deprotection cocktails for this compound?

A3: Yes, several cocktails can be effective. The choice often depends on the specific substrate and the potential for side reactions. Here are a few common cocktails:

Cocktail NameComposition (v/v/v)Notes
Standard TFA/TIS/H₂O 95:2.5:2.5[2]A good general-purpose cocktail.
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[2]A more robust cocktail for complex peptides with multiple sensitive residues.
TFA/Thioanisole/DTT 90:5:5 (v/v/w)[2]Includes a reducing agent (DTT) to prevent oxidation.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the deprotection reaction can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).[1] The peptide can be precipitated from the aliquot using cold diethyl ether and then analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material and the appearance of the desired product.[1]

Experimental Protocols

General Protocol for this compound Deprotection

This protocol provides a general guideline for the deprotection of this compound using a TFA-based cocktail.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), high purity

  • Scavengers (e.g., Triisopropylsilane (TIS), Ethanedithiol (EDT))

  • Dichloromethane (DCM), anhydrous (optional, for solution-phase reactions)

  • Cold diethyl ether

  • Centrifuge tubes

  • Rotary evaporator

  • Nitrogen or vacuum line for drying

Procedure:

  • Preparation of the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. A common cocktail is a mixture of 95% TFA, 2.5% TIS, and 2.5% water (or EDT).[2][3] For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.

  • Deprotection Reaction:

    • For solid-phase: Add the cleavage cocktail to the resin-bound this compound. Use approximately 2 mL of the cocktail for 100 mg of resin.[1]

    • For solution-phase: Dissolve the this compound in a minimal amount of anhydrous DCM in a round-bottom flask and cool it in an ice bath.[3] Add the freshly prepared cleavage cocktail to the solution.

  • Reaction: Gently agitate or stir the mixture at room temperature. The typical reaction time is 2-4 hours.[2][3]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by HPLC or LC-MS.[1]

  • Work-up:

    • For solid-phase: Once the reaction is complete, filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.[2]

    • For solution-phase: Remove the solvent and excess TFA using a rotary evaporator.[3]

  • Precipitation: Add the filtrate (from solid-phase) or the concentrated residue (from solution-phase) to a 10-fold excess of cold diethyl ether to precipitate the deprotected product.[1][3]

  • Isolation:

    • Suspend the precipitate in the ether and transfer it to a centrifuge tube.

    • Centrifuge the mixture to pellet the product.

    • Decant the ether and wash the pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[3]

  • Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis: Analyze the final product for purity and identity using HPLC and Mass Spectrometry.

Visualizations

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Prep_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Deprotection Add Cleavage Cocktail (RT, 2-4h) Prep_Cocktail->Deprotection Start This compound Start->Deprotection Monitoring Monitor by HPLC/LC-MS Deprotection->Monitoring Monitoring->Deprotection Incomplete Workup Filter (Solid-Phase) or Evaporate (Solution-Phase) Monitoring->Workup Complete Precipitate Precipitate with Cold Diethyl Ether Workup->Precipitate Isolate Centrifuge and Wash Precipitate->Isolate Dry Dry Product Isolate->Dry Analysis Analyze by HPLC/MS Dry->Analysis

Caption: Experimental workflow for this compound deprotection.

ScavengerMechanism cluster_unwanted Undesired Side Reaction cluster_scavenging Scavenger Action Boc_Cystine This compound Deprotected_Cystine L-cystine Boc_Cystine->Deprotected_Cystine + TFA tBu_cation tert-butyl cation (Reactive) Boc_Cystine->tBu_cation + TFA TFA TFA (H+) Side_Product S-tert-butylated Cysteine tBu_cation->Side_Product + Deprotected Cysteine Trapped_cation Trapped Cation tBu_cation->Trapped_cation + Scavenger Scavenger Scavenger (e.g., TIS, EDT)

References

Technical Support Center: Mass Spectrometry of N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing N,N'-di-Boc-L-cystine and its related side products by mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound in a question-and-answer format.

Question 1: I see a peak at m/z 341.1, but my expected [M+H]⁺ is 441.1. What is this peak?

Answer: A peak at m/z 341.1 corresponds to the loss of one of the Boc protecting groups ([M+H-100]⁺). The tert-butoxycarbonyl (Boc) group is notoriously labile and can easily fragment in the mass spectrometer's ion source, especially with electrospray ionization (ESI). This in-source fragmentation is a very common observation.

Troubleshooting Steps:

  • Use a Softer Ionization Method: If available, consider using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI), which often results in less fragmentation of labile protecting groups.[1]

  • Optimize ESI Source Conditions: Lower the fragmentor or cone voltage to reduce the energy of the ions entering the mass spectrometer. This can minimize in-source collision-induced dissociation.[1]

  • Mobile Phase Composition: If using LC-MS, avoid trifluoroacetic acid (TFA) in your mobile phase, as even small amounts can promote Boc group cleavage.[1][2] Formic acid is a suitable alternative.

Question 2: My mass spectrum shows a prominent peak at m/z 241.1 in addition to my product. What could this be?

Answer: A peak at m/z 241.1 is likely the [M+H]⁺ of L-cystine, the starting material for the synthesis. This indicates an incomplete reaction during the Boc-protection step.

Troubleshooting Steps:

  • Review Synthesis Protocol: Ensure that the molar ratio of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to L-cystine was sufficient.

  • Purification: The presence of starting material suggests that the purification of the this compound product may have been incomplete. Consider re-purifying your sample using flash chromatography or HPLC.

Question 3: I am observing a peak at approximately m/z 340. Is this related to my compound?

Answer: A peak around m/z 340 could correspond to mono-Boc-L-cystine. This is a potential side product of the synthesis where only one of the two amino groups of L-cystine has been protected with a Boc group. The exact mass would be [M+H]⁺ at m/z 341.1 for the mono-protected species.

Troubleshooting Steps:

  • LC-MS Analysis: Use liquid chromatography to separate this side product from your main compound. The retention time will likely be different from that of this compound.

  • Tandem MS (MS/MS): Isolate the peak at m/z 341.1 and fragment it. The fragmentation pattern should be consistent with a singly Boc-protected cystine molecule.

Question 4: My signal intensity is very low, or I don't see my compound at all. What should I do?

Answer: Poor signal intensity can be caused by several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration for your mass spectrometer. If it's too dilute, you may not see a signal.

  • Ionization Efficiency: Optimize the ESI source conditions, such as the spray voltage, capillary temperature, and gas flows. The bulky Boc groups might hinder efficient ionization.

  • Desalting: High concentrations of salts in your sample can suppress the ESI signal. Ensure your sample is properly desalted, for example, by using a C18 desalting tip.

  • Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for this compound?

A1: The molecular formula for this compound is C₁₆H₂₈N₂O₈S₂.[] Its molecular weight is 440.53 g/mol .[] In positive ion mode ESI-MS, you would typically look for the protonated molecule [M+H]⁺ at an m/z of approximately 441.1. You may also observe adducts with sodium [M+Na]⁺ at m/z 463.1 or potassium [M+K]⁺ at m/z 479.1.

Q2: What are the common fragmentation patterns for this compound in MS/MS?

A2: The fragmentation is dominated by the lability of the Boc group and cleavage of the disulfide bond. Common neutral losses from the Boc group include isobutylene (B52900) (56 Da) and the entire Boc group (100 Da). Cleavage of the disulfide bond (S-S) is also a primary fragmentation pathway.[4]

Q3: Can other side products be formed during synthesis?

A3: Besides incomplete protection leading to mono-Boc-L-cystine, side reactions with di-tert-butyl dicarbonate can sometimes lead to the formation of urea (B33335) derivatives, especially if primary amine impurities are present.[5] However, with amino acids, this is less common under standard protection protocols.

Q4: How can I confirm the presence of the disulfide bond?

A4: To confirm the disulfide bond, you can analyze your sample under reducing and non-reducing conditions. In the non-reduced sample, you should see the peak for this compound. After reducing the disulfide bond (e.g., with DTT), the peak at m/z 441.1 should disappear and a new peak corresponding to the reduced monomer, N-Boc-L-cysteine ([M+H]⁺ at m/z 222.1), should appear.

Data Presentation

Table 1: Summary of Common Ions Observed in Mass Spectrometry Analysis of this compound and Related Species.

Ion DescriptionMolecular FormulaTheoretical m/z ([M+H]⁺)Common Source
This compoundC₁₆H₂₈N₂O₈S₂441.1369Target Compound
This compound + NaC₁₆H₂₈N₂NaO₈S₂463.1188Sodium Adduct
[M+H-Boc]⁺C₁₁H₁₉N₂O₆S₂341.0841In-source Fragmentation
[M+H-2Boc]⁺C₆H₁₁N₂O₄S₂241.0317In-source Fragmentation
Mono-Boc-L-cystineC₁₁H₂₀N₂O₆S₂341.0841Synthetic Side Product
L-cystineC₆H₁₂N₂O₄S₂241.0317Unreacted Starting Material
N-Boc-L-cysteine (reduced)C₈H₁₅NO₄S222.0795Product of Disulfide Reduction

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (ESI-Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 150 - 800.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 70 V (Note: This may need to be optimized to minimize in-source fragmentation).

Visualizations

TroubleshootingWorkflow start Unexpected Peak in Mass Spectrum check_mass Determine m/z of Unexpected Peak start->check_mass is_fragment Does m/z correspond to a known fragment? (e.g., [M+H-100]⁺, [M+H-56]⁺) check_mass->is_fragment is_side_product Does m/z match a potential synthetic side product? (e.g., mono-Boc-cystine) is_fragment->is_side_product No solution_fragment In-source Fragmentation - Lower fragmentor voltage - Use softer ionization (MALDI) is_fragment->solution_fragment Yes is_starting_material Does m/z match starting material? (L-cystine) is_side_product->is_starting_material No solution_side_product Synthetic Side Product - Re-purify sample (HPLC) - Optimize synthesis conditions is_side_product->solution_side_product Yes is_adduct Does m/z correspond to a common adduct? (e.g., [M+Na]⁺, [M+K]⁺) is_starting_material->is_adduct No solution_starting_material Incomplete Reaction - Re-purify sample - Check synthetic stoichiometry is_starting_material->solution_starting_material Yes solution_adduct Adduct Formation - Use high purity solvents - Identify adduct and proceed is_adduct->solution_adduct Yes unknown Unknown Contaminant - Check solvent blanks - Perform MS/MS for structural elucidation is_adduct->unknown No

Caption: Troubleshooting workflow for identifying unknown peaks in a mass spectrum.

FragmentationPathways cluster_boc_loss Boc Group Fragmentation cluster_ss_cleavage Disulfide Bond Cleavage parent This compound [M+H]⁺ m/z 441.1 loss_boc Loss of Boc Group (-100 Da) parent->loss_boc loss_isobutylene Loss of Isobutylene (-56 Da) parent->loss_isobutylene ss_cleavage S-S Bond Cleavage parent->ss_cleavage product_minus_boc [M+H-100]⁺ m/z 341.1 loss_boc->product_minus_boc product_minus_isobutylene [M+H-56]⁺ m/z 385.1 loss_isobutylene->product_minus_isobutylene reduced_monomer N-Boc-L-cysteine radical cation ~m/z 221.1 ss_cleavage->reduced_monomer

Caption: Common fragmentation pathways of this compound in ESI-MS.

References

Strategies to improve yield in N,N'-di-Boc-L-cystine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-di-Boc-L-cystine peptide synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in peptide synthesis?

A1: Synthesizing peptides with this compound, a molecule containing a pre-formed disulfide bond, presents several key challenges. These include poor solubility in standard solvents like Dimethylformamide (DMF), which can hinder reaction kinetics.[1] Additionally, the molecule's bulky nature can lead to steric hindrance, resulting in slow or incomplete coupling reactions. Cysteine residues are also highly susceptible to racemization during the activation and coupling steps, particularly when using standard carbodiimide (B86325) reagents in the presence of a base.[2][3]

Q2: What are the main side reactions to be aware of during the synthesis of cysteine-containing peptides, and how can they be minimized?

A2: The primary side reactions include:

  • Racemization: The abstraction of the α-hydrogen of the cysteine residue during activation can lead to a loss of stereochemical purity.[3] To minimize this, use of hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is recommended, along with coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt).[2][3] The combination of DIC/HOBt is an effective method for minimizing racemization when coupling cysteine residues.[4]

  • S-alkylation: During the final acidolytic cleavage (e.g., with TFA or HF), carbocations generated from protecting groups or the resin linker can alkylate the sulfur atom of cysteine.[5][6][7] This is a well-documented problem, especially with Wang resin.[6][8] The use of a scavenger cocktail containing reagents like triisopropylsilane (B1312306) (TIS) and water is crucial to quench these reactive cations.[5][9]

  • β-elimination: This base-catalyzed side reaction can occur with C-terminal cysteine residues, leading to the formation of dehydroalanine (B155165).[5] Careful control of base concentration and reaction time during Fmoc deprotection (in Fmoc-based strategies) is important, though less of a concern in Boc-SPPS where the N-terminus is protonated after deprotection.[10]

Q3: My this compound is not dissolving well in DMF. What can I do?

A3: Poor solubility of cystine and its derivatives is a common issue.[1] If solubility in DMF is low, consider using alternative, more polar aprotic solvents or solvent mixtures. For particularly difficult sequences, the addition of chaotropic agents like LiCl can help disrupt aggregation and improve solubility.[2] Another strategy is to perform the coupling at a slightly elevated temperature, although this should be done cautiously as it can increase the risk of racemization. Microwave-assisted synthesis has been shown to improve yields for cysteine-rich peptides, partly by overcoming solubility and aggregation issues.[11]

Q4: What coupling reagents are most effective for a sterically hindered residue like this compound?

A4: For sterically hindered couplings, more potent activating agents are often required. Uronium/aminium-based reagents like HBTU, HATU, and HCTU are generally more efficient than carbodiimides alone.[4][12] The addition of HOBt or its derivatives (like HOAt or Oxyma Pure) is recommended to improve coupling efficiency and suppress racemization.[12][13] For particularly challenging couplings, pre-activation of the amino acid for a defined period before adding it to the resin can improve yields.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your synthesis.

Problem 1: Low or No Coupling Yield Detected by Ninhydrin (Kaiser) Test

Potential Cause Troubleshooting Strategy Citation
Poor Solubility of Amino Acid Use a solvent mixture (e.g., DCM/DMF) or add chaotropic agents. Consider pre-dissolving the amino acid derivative using sonication.[2][14]
Steric Hindrance Switch to a more powerful coupling reagent (e.g., HATU, HCTU). Increase the coupling time or perform a double coupling.[2][4]
Peptide Aggregation on Resin Use a lower substitution resin (0.1-0.4 mmol/g) to increase the distance between peptide chains. Incorporate pseudoproline dipeptides if the sequence allows.[2][15]
Inefficient Activation Pre-activate the carboxylic acid for 3-7 minutes before adding it to the resin. Ensure reagents are fresh and anhydrous.[3]

Problem 2: Final Product Shows Multiple Peaks on HPLC/MS, Indicating Impurities

Potential Cause Troubleshooting Strategy Citation
Racemization Use a hindered base (e.g., DIEA, TMP) instead of NMM. Use an optimized coupling cocktail such as DIC/HOBt.[3][4]
S-alkylation during Cleavage Ensure an effective scavenger cocktail is used. A common mixture is TFA/TIS/Water (95:2.5:2.5). TIS is critical for scavenging trityl and other carbocations.[5][9]
Incomplete Deprotection Increase the cleavage time or use a stronger acid system if appropriate (e.g., HF for Boc/Bzl chemistry).[7][10]
Disulfide Scrambling/Reduction If forming disulfide bonds post-synthesis, ensure controlled oxidation conditions. Avoid thiol-based scavengers in the final cleavage if the disulfide bond is already present.[16][17]

Experimental Protocols & Methodologies

1. Protocol: Coupling of this compound using HATU

  • Objective: To couple the sterically hindered this compound to the N-terminus of a resin-bound peptide.

  • Materials:

    • Peptide-resin (deprotected N-terminus)

    • This compound (3 eq.)

    • HATU (3 eq.)

    • DIEA (6 eq.)

    • Anhydrous DMF

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • In a separate vessel, pre-activate the this compound by dissolving it and HATU in DMF. Add DIEA and allow the mixture to react for 3-5 minutes at room temperature.

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

    • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry under vacuum.[2]

2. Protocol: HF Cleavage and Deprotection for Cysteine-Containing Peptides

  • Objective: To cleave the synthesized peptide from the resin and remove Boc and other acid-labile side-chain protecting groups.

  • WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus within a certified fume hood by trained personnel.

  • Materials:

    • Dried peptide-resin

    • Anhydrous HF

    • Scavengers (e.g., anisole (B1667542), p-cresol)

    • Cold diethyl ether

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel suitable for HF cleavage.

    • Add the appropriate scavengers (e.g., 1 mL of anisole per gram of resin).

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the vessel.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours.[9]

    • After the reaction is complete, remove the HF under a high vacuum.

    • Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavengers.

    • Precipitate the crude peptide by triturating with cold diethyl ether.

    • Collect the peptide pellet by centrifugation, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide under vacuum before purification by RP-HPLC.[18]

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Coupling Yield start Low Coupling Yield (Positive Kaiser Test) check_solubility Is the Boc-Cystine derivative fully dissolved? start->check_solubility improve_solubility Action: Improve Solubility - Use DMF/DCM mixture - Add chaotropic agent (LiCl) - Use sonication to dissolve check_solubility->improve_solubility No check_reagents Are coupling conditions optimized for hindrance? check_solubility->check_reagents Yes recouple1 Re-run Coupling improve_solubility->recouple1 optimize_coupling Action: Optimize Coupling - Use stronger reagent (HATU/HCTU) - Double couple or extend time - Pre-activate amino acid check_reagents->optimize_coupling No check_aggregation Is peptide aggregation likely (>15 residues)? check_reagents->check_aggregation Yes recouple2 Re-run Coupling optimize_coupling->recouple2 disrupt_aggregation Action: Disrupt Aggregation - Use low-load resin - Incorporate pseudoprolines - Use microwave synthesis check_aggregation->disrupt_aggregation Yes end_note If issues persist, consider alternative synthesis strategy (e.g., fragment condensation) check_aggregation->end_note No recouple3 Re-run Coupling disrupt_aggregation->recouple3

Caption: Workflow for troubleshooting low coupling yield in peptide synthesis.

Side_Reactions Common Side Reactions in Cysteine Peptide Synthesis synthesis Cysteine-Containing Peptide Synthesis racemization Racemization Loss of stereochemical purity at Cα synthesis->racemization s_alkylation S-Alkylation Alkylation of thiol by carbocations synthesis->s_alkylation beta_elimination β-Elimination Forms dehydroalanine at C-terminus synthesis->beta_elimination cause_racemization Cause: - Strong base during activation - Over-activation racemization->cause_racemization sol_racemization Solution: - Use hindered base (DIEA) - Add HOBt/Oxyma - Optimize activation time racemization->sol_racemization cause_alkylation Cause: - Cations from protecting groups or linker during acid cleavage s_alkylation->cause_alkylation sol_alkylation Solution: - Use scavenger cocktail (TFA/TIS/H2O) s_alkylation->sol_alkylation cause_elimination Cause: - Excess base exposure (primarily Fmoc-SPPS) beta_elimination->cause_elimination sol_elimination Solution: - Careful control of base - Shorter deprotection times beta_elimination->sol_elimination

Caption: Key side reactions and mitigation strategies for cysteine peptides.

References

Validation & Comparative

A Comparative Analysis of N,N'-di-Boc-L-cystine Purity via HPLC from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. N,N'-di-Boc-L-cystine is a critical building block in peptide synthesis and various other applications in medicinal chemistry. This guide provides a comparative analysis of the purity of this compound from different commercial suppliers, based on publicly available data. The comparison is supplemented with a representative high-performance liquid chromatography (HPLC) protocol for purity assessment.

Executive Summary of Purity Comparison

The purity of this compound was investigated from several chemical suppliers. The following table summarizes the available purity specifications. It is important to note that the analytical method for purity determination may vary between suppliers, which can influence the reported values. For a direct and definitive comparison, it is always recommended to perform a side-by-side analysis using a standardized method.

SupplierStated PurityAnalytical Method
Chem-Impex≥ 98%HPLC
Sigma-Aldrich≥ 98%Capillary Electrophoresis (CE)
Advanced ChemBlocks97.00%Not specified
Generic Supplier95%Not specified

Note: While Sigma-Aldrich reports a purity of ≥ 98%, the method cited is Capillary Electrophoresis (CE), not HPLC. For the purpose of this guide, which focuses on HPLC analysis, this distinction is crucial.

Representative HPLC Protocol for Purity Analysis

The following is a representative HPLC method for the analysis of this compound, synthesized from established methods for similar compounds. This protocol can serve as a starting point for in-house purity verification.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient:

Time (minutes)% Solvent A% Solvent B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min

Detection: UV at 210-220 nm

Injection Volume: 10 µL

Column Temperature: 30°C

Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).

Experimental Workflow

The logical flow of analyzing the purity of this compound from different suppliers is depicted in the following diagram.

cluster_sourcing Material Sourcing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Comparison s1 Supplier A This compound p1 Dissolve in Mobile Phase s1->p1 s2 Supplier B This compound s2->p1 s3 Supplier C This compound s3->p1 a1 HPLC System (C18 Column, UV Detector) p1->a1 d1 Chromatogram Acquisition a1->d1 d2 Peak Integration & Purity Calculation (%) d1->d2 d3 Comparative Analysis of Purity Data d2->d3

Caption: Workflow for Comparative HPLC Purity Analysis.

Discussion

The purity of this compound is a critical factor that can significantly impact the outcome of research and development projects, particularly in peptide synthesis where impurities can lead to the formation of undesired side products. The data gathered indicates that most reputable suppliers offer this compound with a purity of 97% or higher.

Chem-Impex provides a clear specification of ≥ 98% purity as determined by HPLC. This level of transparency is beneficial for researchers who rely on this analytical technique for quality control. While Sigma-Aldrich also reports a high purity of ≥ 98%, the use of Capillary Electrophoresis (CE) as the analytical method is a key differentiator. CE is a powerful separation technique, but its results are not always directly comparable to those from HPLC without method cross-validation. Advanced ChemBlocks states a purity of 97.00%, although the specific analytical method is not detailed on the product page.

The representative HPLC protocol provided in this guide offers a robust method for users to independently verify the purity of this compound from any supplier. A reverse-phase C18 column with a water/acetonitrile gradient containing TFA is a standard and effective approach for the analysis of protected amino acids.

Conclusion

For researchers and drug development professionals, it is crucial to consider not only the stated purity value but also the analytical method used to determine it. Based on the available data, Chem-Impex provides this compound with a clearly stated high purity determined by HPLC. While other suppliers also offer high-purity products, the transparency of the analytical methodology is a key consideration for ensuring the quality and consistency of this vital reagent. It is strongly recommended that end-users perform their own purity analysis using a standardized HPLC method, such as the one outlined in this guide, to ensure the material meets the specific requirements of their application.

A Comparative Analysis of the NMR Spectra of L-Cystine and its Boc-Protected Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and chemical synthesis, understanding the impact of protecting groups on the spectral properties of amino acids is fundamental. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of L-cystine and its N,N'-di-Boc-protected form, N,N'-di-Boc-L-cystine. The introduction of the tert-butoxycarbonyl (Boc) protecting group significantly alters the electronic environment of the parent molecule, and these changes are readily observable in both ¹H and ¹³C NMR spectroscopy.

Comparative NMR Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for L-cystine and this compound. It is important to note that the solvent used for NMR analysis can influence chemical shifts; the data presented here is for L-cystine in Deuterium Oxide (D₂O) and for this compound in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Compound Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
L-Cystine ¹H~4.2dd7.6, 4.7α-CH
~3.4dd13.7, 4.7β-CH₂
~3.2dd13.7, 7.6β-CH₂
¹³C~172--C=O (Carboxyl)
~54--α-CH
~40--β-CH₂
This compound ¹H~7.3d~8NH
~4.1m-α-CH
~3.1m-β-CH₂
1.40s-C(CH₃)₃
¹³C172.50[1]--C=O (Carboxyl)
155.5--C=O (Boc)
78.5--C(CH₃)₃
~53--α-CH
~40--β-CH₂
28.2--C(CH₃)₃

Experimental Protocols

1. Sample Preparation:

  • L-Cystine: A saturated solution was prepared by dissolving approximately 5-10 mg of L-cystine in 0.6-0.7 mL of D₂O. Due to the low solubility of L-cystine in neutral water, a small amount of DCl or NaOD can be added to aid dissolution.

  • This compound: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of DMSO-d₆. The sample was gently agitated to ensure complete dissolution.

2. NMR Data Acquisition:

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard acquisition parameters were used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Spectra were typically averaged over 16-64 scans.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired with a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Spectra were averaged over a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts for spectra recorded in D₂O were referenced to the residual HDO signal (δ 4.79 ppm). For spectra in DMSO-d₆, the residual solvent signal (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) was used as the internal reference.

Visualization of Structural and Spectral Correlation

The following diagrams illustrate the structural differences between L-cystine and this compound and highlight the key nuclei responsible for the observed NMR signals.

spectral_correlation cluster_lcystine L-Cystine Key NMR Signals cluster_boc_lcystine This compound Key NMR Signals L_alpha_H α-CH (~4.2 ppm) Boc_alpha_H α-CH (~4.1 ppm) L_alpha_H->Boc_alpha_H Slight upfield shift L_beta_H β-CH₂ (~3.2-3.4 ppm) Boc_beta_H β-CH₂ (~3.1 ppm) L_beta_H->Boc_beta_H Slight upfield shift L_cooh_C C=O (~172 ppm) L_alpha_C α-CH (~54 ppm) L_beta_C β-CH₂ (~40 ppm) Boc_NH NH (~7.3 ppm) Boc_tertbutyl_H C(CH₃)₃ (1.40 ppm) Boc_cooh_C C=O (Carboxyl, ~172.5 ppm) Boc_boc_co_C C=O (Boc, ~155.5 ppm) Boc_tertbutyl_Cq C(CH₃)₃ (~78.5 ppm) Boc_alpha_C α-CH (~53 ppm) Boc_beta_C β-CH₂ (~40 ppm) Boc_tertbutyl_C C(CH₃)₃ (28.2 ppm) Boc_group Boc Group Introduction Boc_group->Boc_NH Appearance of NH proton Boc_group->Boc_tertbutyl_H New singlet Boc_group->Boc_boc_co_C New carbonyl signal Boc_group->Boc_tertbutyl_Cq New quaternary C Boc_group->Boc_tertbutyl_C New methyl C

References

Stability Showdown: Boc-Protected vs. Fmoc-Protected Cysteine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for cysteine is a critical decision that profoundly impacts the efficiency, purity, and success of peptide synthesis. This guide provides an objective, data-driven comparison of the stability of Boc- and Fmoc-protected cysteine, offering insights into their respective strengths and weaknesses to inform rational synthetic strategy.

The unique reactivity of cysteine's thiol side chain necessitates robust protection to prevent undesired side reactions during peptide synthesis. The selection of the Nα-protecting group, either Boc or Fmoc, dictates the entire synthetic approach, including the choice of side-chain protecting groups and the conditions for deprotection and cleavage. The fundamental difference lies in their orthogonal stability: the Boc group is labile to acid, whereas the Fmoc group is removed under basic conditions.[1][] This distinction governs their suitability for different synthetic challenges, particularly in the context of cysteine's inherent sensitivity to racemization and other side reactions.[3][4]

Quantitative Stability Comparison

The stability of the Nα-protecting group is paramount to prevent its premature removal during the coupling of subsequent amino acids, which can lead to the formation of deletion sequences and other impurities. Conversely, the protecting group must be removed efficiently and without degrading the peptide chain during the deprotection steps.

Stability Under Deprotection Conditions
Protecting GroupReagentConditionTime to Complete DeprotectionStability in Orthogonal Condition
Boc Trifluoroacetic Acid (TFA)50% TFA in Dichloromethane (DCM)~30 minutes[4]Stable to piperidine (B6355638) and other bases.[]
Fmoc Piperidine20% Piperidine in Dimethylformamide (DMF)~10-20 minutes[5]Stable to acidic conditions, including TFA.[1]
Racemization of Cysteine During Coupling

Cysteine is highly susceptible to racemization during activation and coupling. The choice of Nα-protecting group and, significantly, the side-chain protecting group can influence the degree of epimerization.

Nα-Protected Cysteine DerivativeCoupling Conditions% RacemizationReference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3%[6]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma6.8%[6]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74%[6]
Boc-Cys(Acm)-OHHBTU/DIEAGenerally low[4]

Note: Direct comparative racemization data for Boc-Cys vs. Fmoc-Cys under identical coupling conditions is limited. The data presented for Fmoc derivatives highlights the influence of the side-chain protecting group. Boc-chemistry is generally associated with lower racemization for cysteine.

Common Side Reactions

The stability of the protecting group and the conditions used for its removal can lead to specific side reactions for both Boc- and Fmoc-protected cysteine.

Boc-Protected Cysteine
  • S-alkylation: During the acidic cleavage of the Boc group and other side-chain protecting groups, the generated carbocations can alkylate the sulfur atom of the deprotected cysteine. The use of scavengers is crucial to minimize this side reaction.[7]

Fmoc-Protected Cysteine
  • β-piperidinylalanine Formation: In Fmoc-based synthesis, the use of piperidine for deprotection can lead to the formation of a dehydroalanine (B155165) intermediate from the C-terminal cysteine, which can then react with piperidine to form a piperidinyl-alanine adduct.[8]

  • Diketopiperazine Formation: This side reaction is more prevalent in Fmoc-based synthesis, especially at the dipeptide stage.[8]

  • S-alkylation from Resin Linker: During the final TFA cleavage from Wang or Rink Amide resins, fragmentation of the linker can generate reactive species that alkylate the cysteine thiol group.[8][9]

Experimental Protocols

Protocol 1: Comparative Analysis of Deprotection Kinetics by HPLC

Objective: To quantitatively compare the rate of deprotection of Boc-Cys-OH and Fmoc-Cys-OH under their respective standard deprotection conditions.

Materials:

  • Boc-Cys(Trt)-OH

  • Fmoc-Cys(Trt)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Reversed-phase HPLC system with a C18 column

  • UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Boc-Cys(Trt)-OH in DCM.

    • Prepare a 1 mg/mL stock solution of Fmoc-Cys(Trt)-OH in DMF.

  • Deprotection Reactions:

    • Boc Deprotection: To 1 mL of the Boc-Cys(Trt)-OH stock solution, add 1 mL of TFA (to achieve 50% TFA in DCM). Start a timer immediately.

    • Fmoc Deprotection: To 1 mL of the Fmoc-Cys(Trt)-OH stock solution, add 250 µL of piperidine (to achieve 20% piperidine in DMF). Start a timer immediately.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in 900 µL of the initial HPLC mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable gradient to separate the protected and deprotected cysteine (e.g., a linear gradient of 5% to 95% ACN in water with 0.1% TFA over 20 minutes).

    • Monitor the elution profile at 220 nm.

    • Integrate the peak areas of the starting material and the deprotected product at each time point.

  • Data Analysis:

    • Calculate the percentage of deprotection at each time point.

    • Plot the percentage of deprotection versus time to obtain the kinetic profiles for both reactions.

Protocol 2: Analysis of Cysteine Racemization by Chiral HPLC

Objective: To compare the extent of racemization of Boc- and Fmoc-protected cysteine during a standard peptide coupling reaction.

Materials:

  • Boc-Cys(Trt)-OH

  • Fmoc-Cys(Trt)-OH

  • H-Phe-resin

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF

  • TFA

  • Chiral HPLC column

Procedure:

  • Peptide Coupling:

    • Swell H-Phe-resin in DMF.

    • In separate reaction vessels, pre-activate Boc-Cys(Trt)-OH and Fmoc-Cys(Trt)-OH with HBTU and DIPEA in DMF for 1 minute.

    • Add the activated amino acid solutions to the resin and allow the coupling to proceed for 2 hours.

  • Cleavage and Deprotection:

    • Wash the resins thoroughly with DMF and DCM.

    • Cleave the dipeptides from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2 hours.

    • Precipitate the crude peptides with cold diethyl ether, wash, and dry.

  • Chiral HPLC Analysis:

    • Dissolve the crude dipeptides (Cys-Phe) in a suitable solvent.

    • Inject the samples onto a chiral HPLC column.

    • Use an appropriate mobile phase to separate the L-L and D-L diastereomers.

    • Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Visualizing the Chemical Pathways and Workflows

Deprotection_Pathways cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Boc_Cys Boc-Cys-Peptide Boc_Carbocation tert-Butyl Cation Boc_Cys->Boc_Carbocation  TFA Boc_Deprotected H2N-Cys-Peptide Boc_Cys->Boc_Deprotected  TFA Fmoc_Cys Fmoc-Cys-Peptide Dibenzofulvene Dibenzofulvene Fmoc_Cys->Dibenzofulvene  Piperidine Fmoc_Deprotected H2N-Cys-Peptide Fmoc_Cys->Fmoc_Deprotected  Piperidine Stability_Workflow start Start: Protected Cysteine (Boc-Cys or Fmoc-Cys) deprotection Expose to Deprotection Reagent (TFA for Boc, Piperidine for Fmoc) start->deprotection sampling Take Aliquots at Time Intervals deprotection->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis: Determine % Deprotection vs. Time hplc->data

References

The Strategic Application of N,N'-di-Boc-L-cystine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of peptides is a critical component of the research and development pipeline. This is particularly true for peptides containing disulfide bridges, which are crucial for maintaining their three-dimensional structure and biological activity. A key decision in the synthesis of such peptides is the method of introducing the cystine residue. This guide provides a comprehensive cost-benefit analysis of using pre-formed N,N'-di-Boc-L-cystine versus forming the disulfide bond on-resin or in solution phase during large-scale synthesis.

The direct incorporation of this compound offers a streamlined approach, potentially reducing the number of synthetic steps and simplifying purification. However, this convenience comes at a higher initial raw material cost. This analysis delves into the economic and practical trade-offs, supported by experimental data and detailed protocols, to aid in making an informed decision for your large-scale peptide synthesis campaigns.

Executive Summary

The choice between using this compound and alternative disulfide bond formation strategies is a multifaceted decision that hinges on a balance of raw material costs, operational complexity, and the desired purity and yield of the final peptide.

ParameterUsing this compoundOn-Resin Disulfide FormationSolution-Phase Disulfide Formation
Initial Raw Material Cost HighModerateLow
Synthesis Time ShorterModerateLonger
Process Complexity LowModerateHigh
Potential for Side Reactions LowModerateHigh
Purification Complexity LowModerateHigh
Overall Cost-Effectiveness Potentially high for complex peptidesFavorable for many sequencesCan be cost-effective for simpler peptides if optimized

Cost Analysis of Starting Materials

A primary consideration in large-scale synthesis is the cost of raw materials. The following table provides an estimated cost comparison for the key components required for each method. Prices are based on bulk quantities and are subject to market fluctuations.

ReagentEstimated Bulk Price (per kg)
This compound~$1,500 - $3,000+
L-Cystine~$40 - $100[1]
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)~$150 - $300[2][3]
Iodine (ACS Grade)~$700 - $900
N-Chlorosuccinimide (NCS)~$95 - $200[1][4]
N,N-Dimethylformamide (DMF)~$5 - $15 per liter[5][6]

Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.

The data clearly indicates that procuring this compound directly is the most expensive option in terms of initial outlay. Synthesizing it in-house from L-cystine and Boc anhydride (B1165640) presents a more economical alternative for the starting material itself.

In-House Synthesis of this compound: A Viable Alternative

For large-scale operations, synthesizing this compound in-house can lead to significant cost savings. A straightforward and high-yielding protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve L-Cystine (e.g., 10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).

  • Adjust the pH of the solution to 10 by the dropwise addition of 6 M NaOH.

  • Slowly add di-tert-butyl dicarbonate (e.g., 24.5 g, 112.3 mmol) to the solution.

  • Stir the reaction mixture vigorously for 24 hours at room temperature.

  • After 24 hours, acidify the mixture to pH 2 by the dropwise addition of 2 N HCl with stirring.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with pH 2 water (2 x 100 mL) followed by brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain a white solid.

  • Wash the solid with hexane to remove any remaining impurities.

  • Dry the final product under vacuum.

Expected Yield: A yield of approximately 98% can be expected with this protocol.[7]

Cost Calculation for In-House Synthesis (per kg of this compound):

Based on the stoichiometry and bulk pricing, the estimated cost of raw materials for in-house synthesis is significantly lower than purchasing the pre-made reagent. This calculation does not include labor, equipment, and solvent costs, which must be factored in for a complete economic picture.

Comparison of Disulfide Bond Formation Strategies

The primary benefit of using this compound is the simplification of the subsequent peptide synthesis and purification process. The disulfide bond is already in place, eliminating the need for on-resin or solution-phase oxidation steps, which can introduce side reactions and complicate purification.

On-Resin Disulfide Bond Formation

This method involves the synthesis of the linear peptide with cysteine residues protected with an orthogonal protecting group (e.g., Trt, Acm). The protecting groups are then selectively removed, and the disulfide bond is formed while the peptide is still attached to the solid support.

Advantages:

  • Can be efficient for intramolecular cyclization due to the pseudo-dilution effect on the resin.

  • Avoids handling of the potentially unstable linear peptide in solution.

  • Can be automated.[1]

Disadvantages:

  • Requires an additional orthogonal protecting group strategy, which can add to the cost and complexity.

  • The success of the on-resin oxidation can be sequence-dependent.

  • Potential for side reactions such as over-oxidation or intermolecular dimerization.

Solution-Phase Disulfide Bond Formation

In this classic approach, the linear peptide is cleaved from the resin, and the disulfide bond is formed in solution, typically through air oxidation or the use of a redox buffer.

Advantages:

  • The most established method with a large body of literature.

  • Can be cost-effective for simpler peptides.

Disadvantages:

  • Requires high dilution to favor intramolecular cyclization and avoid oligomerization, which is not ideal for large-scale production.[8]

  • The linear peptide may be prone to degradation or aggregation in solution.

  • Purification of the final cyclic peptide from unreacted linear peptide and oligomers can be challenging.

Experimental Data and Performance Comparison

MethodTypical Crude PurityTypical Overall YieldKey Considerations
Using this compound Generally highCan be higher due to fewer side reactionsHigher initial cost, but potentially lower purification costs and faster timeline.
On-Resin Disulfide Formation Variable, can be high with optimizationGood, but can be sequence-dependentRisk of side reactions on the resin; requires careful selection of orthogonal protecting groups.
Solution-Phase Disulfide Formation Often lower due to oligomerizationCan be lower due to purification lossesRequires large solvent volumes; purification can be a significant bottleneck.

Visualizing the Workflow: A Comparative Diagram

The following diagrams, generated using the DOT language, illustrate the key differences in the workflows for the three methods.

cluster_0 Method 1: Using this compound cluster_1 Method 2: On-Resin Disulfide Formation cluster_2 Method 3: Solution-Phase Disulfide Formation a0 Solid-Phase Peptide Synthesis with This compound a1 Cleavage and Global Deprotection a0->a1 a2 Purification a1->a2 a3 Final Cyclic Peptide a2->a3 b0 Solid-Phase Peptide Synthesis with Orthogonally Protected Cysteines b1 Selective On-Resin Deprotection b0->b1 b2 On-Resin Oxidation b1->b2 b3 Cleavage and Global Deprotection b2->b3 b4 Purification b3->b4 b5 Final Cyclic Peptide b4->b5 c0 Solid-Phase Peptide Synthesis with Protected Cysteines c1 Cleavage and Global Deprotection c0->c1 c2 Purification of Linear Peptide (Optional) c1->c2 c3 Solution-Phase Oxidation c2->c3 c4 Purification c3->c4 c5 Final Cyclic Peptide c4->c5

Caption: A comparison of the synthetic workflows.

Conclusion and Recommendations

The decision to use this compound in large-scale peptide synthesis is a strategic one that requires careful consideration of various factors.

  • For complex peptides, sequences prone to aggregation, or when a shorter time-to-market is critical, the higher initial cost of this compound can be justified. The simplified workflow, reduced risk of side reactions, and potentially easier purification can lead to a higher overall yield of the desired product and lower downstream processing costs.

  • For more straightforward peptides and in cost-sensitive projects, in-house synthesis of this compound or a well-optimized on-resin disulfide formation strategy can be more economical. The on-resin approach, in particular, offers a good balance between control and efficiency.

  • Solution-phase disulfide formation, while seemingly the cheapest in terms of initial reagents, often presents significant challenges in large-scale production due to the need for high dilution and complex purification. This method is generally less favorable for industrial-scale synthesis of complex peptides.

Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, the available resources, and the desired final purity of the product. A thorough process development and optimization study is always recommended to determine the most cost-effective and efficient method for a given project.

References

A Comparative Guide to L-Cystine and N,N'-di-Boc-L-cystine in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-cystine and its protected derivative, N,N'-di-Boc-L-cystine, for use in cell culture. While L-cystine is a crucial amino acid for cellular growth and viability, its low solubility and stability in culture media can be limiting. This compound is presented as a potential alternative with improved physicochemical properties. This document summarizes the available data for L-cystine and outlines the expected characteristics and metabolic fate of this compound, providing the necessary experimental frameworks for their direct comparison.

Introduction

L-cystine, the oxidized dimer of L-cysteine, is an essential component of cell culture media. It serves as a primary source of intracellular L-cysteine, a critical precursor for the synthesis of proteins and the major cellular antioxidant, glutathione (B108866) (GSH). However, the practical application of L-cystine is often hampered by its poor solubility at neutral pH and its instability in solution.

This compound is a chemically modified version of L-cystine where the amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This modification is designed to enhance its solubility and stability in cell culture media. The underlying hypothesis is that this compound can act as a more efficient delivery vehicle for L-cysteine into cells, where the Boc groups are subsequently removed to release the native amino acid.

L-Cystine: Uptake and Metabolism

L-cystine is predominantly transported into cells via the cystine/glutamate antiporter, known as system xCT. This transporter exchanges one molecule of extracellular L-cystine for one molecule of intracellular glutamate. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the thioredoxin and glutathione systems. This intracellular L-cysteine is then available for various metabolic processes, most notably the synthesis of glutathione, which plays a pivotal role in protecting cells from oxidative stress.

dot

L_Cystine_Metabolism extracellular Extracellular Space intracellular Intracellular Space L_cystine_ext L-Cystine xCT System xCT (Antiporter) L_cystine_ext->xCT Uptake L_cystine_int L-Cystine xCT->L_cystine_int glutamate_int Glutamate glutamate_int->xCT Export reduction Reduction (Thioredoxin, Glutathione) L_cystine_int->reduction L_cysteine L-Cysteine reduction->L_cysteine GSH_synthesis Glutathione Synthesis L_cysteine->GSH_synthesis protein_synthesis Protein Synthesis L_cysteine->protein_synthesis glutathione Glutathione (GSH) GSH_synthesis->glutathione proteins Proteins protein_synthesis->proteins

Figure 1. Cellular uptake and metabolism of L-cystine.

This compound: A Prodrug Approach

This compound is proposed as a prodrug of L-cystine. The Boc protecting groups are expected to increase its lipophilicity, potentially allowing for enhanced cell permeability through passive diffusion in addition to or as an alternative to transporter-mediated uptake. Once inside the cell, the acidic intracellular environment or cellular esterases are hypothesized to cleave the Boc groups, releasing L-cystine, which would then follow its established metabolic pathway.

dot

Di_Boc_L_Cystine_Metabolism extracellular Extracellular Space intracellular Intracellular Space di_boc_ext This compound passive_diffusion Passive Diffusion (Hypothesized) di_boc_ext->passive_diffusion di_boc_int This compound passive_diffusion->di_boc_int deprotection Boc Deprotection (Acidic pH / Esterases) di_boc_int->deprotection L_cystine_int L-Cystine deprotection->L_cystine_int reduction Reduction L_cystine_int->reduction L_cysteine L-Cysteine reduction->L_cysteine GSH_synthesis Glutathione Synthesis L_cysteine->GSH_synthesis glutathione Glutathione (GSH) GSH_synthesis->glutathione

Figure 2. Hypothesized uptake and metabolism of this compound.

Quantitative Data Summary

Currently, there is a lack of direct comparative experimental data for the uptake and metabolism of this compound versus L-cystine in the public domain. The following table summarizes typical literature values for L-cystine uptake and its impact on intracellular cysteine and glutathione levels in various cell lines. These values can serve as a benchmark for future comparative studies.

ParameterCell LineL-Cystine ConcentrationObserved ValueReference
Uptake Rate Human Diploid Fibroblasts0.1 mM~1.5 nmol/mg protein/10 min[1]
Rat Pheochromocytoma (PC12)Not specifiedNGF increased uptake[2]
Intracellular Cysteine Human Diploid Fibroblasts0.1 mM~2-3 nmol/mg protein[1]
Intracellular Glutathione Human Erythrocytes1.0 mMSynthesis rate of 0.206 µmol/(L RBC·min)⁻¹[3]
Rat Pheochromocytoma (PC12)Not specifiedNGF increased GSH concentrations[2]

Experimental Protocols for Comparative Analysis

To objectively compare the performance of this compound and L-cystine, a series of well-defined experiments are required. The following protocols provide a framework for such a comparative study.

dot

Experimental_Workflow start Start: Cell Culture treatment Treatment with L-Cystine or This compound start->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability uptake Uptake Assay (e.g., LC-MS/MS) treatment->uptake metabolism Metabolism Analysis treatment->metabolism ros Reactive Oxygen Species (ROS) Assay treatment->ros data_analysis Data Analysis and Comparison viability->data_analysis uptake->data_analysis cysteine Intracellular Cysteine Measurement metabolism->cysteine gsh Intracellular Glutathione Measurement metabolism->gsh cysteine->data_analysis gsh->data_analysis ros->data_analysis

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with N,N'-di-Boc-L-cystine and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of disulfide bonds is a critical step in the synthesis of many biologically active peptides, conferring conformational rigidity and stability essential for their function. The choice of synthetic strategy for forming these bridges can significantly impact the final yield, purity, and, most importantly, the biological activity of the peptide. This guide provides an objective comparison of peptide synthesis involving the direct incorporation of a disulfide-linked di-amino acid, N,N'-di-Boc-L-cystine, with alternative strategies that employ orthogonally protected cysteine residues followed by regioselective or random oxidation.

Comparison of Synthetic Strategies for Disulfide Bond Formation

The synthesis of peptides with disulfide bridges primarily follows two strategic paths: the direct incorporation of a pre-formed cystine unit or the sequential introduction of protected cysteine residues followed by oxidative cyclization. This compound is a key reagent in the former approach, offering a streamlined method for introducing the disulfide bond during solid-phase peptide synthesis (SPPS). However, alternative methods utilizing various S-protecting groups for cysteine allow for more flexibility, especially in the synthesis of peptides with multiple disulfide bonds.

StrategyDescriptionAdvantagesDisadvantages
Direct Incorporation using this compound This compound is coupled as a single unit during SPPS to introduce the disulfide-linked cysteines simultaneously.- Simplified synthesis with fewer steps. - Avoids on-resin or in-solution oxidation steps. - Can lead to higher yields for simple single-disulfide peptides.- Limited to the synthesis of peptides with a single, pre-defined disulfide bridge. - Not suitable for complex peptides with multiple, overlapping disulfide bonds. - Potential for side reactions during coupling of the larger di-amino acid.
Orthogonal Protection & Regioselective Oxidation Cysteine residues are introduced with different thiol protecting groups (e.g., Trt, Acm, Mob). These groups are selectively removed to allow for the stepwise and controlled formation of specific disulfide bonds.[1][2]- Enables the synthesis of complex peptides with multiple, defined disulfide bonds.[1][2] - High control over the final disulfide connectivity, preventing isomeric impurities.[1]- Requires a more complex synthetic scheme with multiple deprotection and oxidation steps.[1][2] - Can result in lower overall yields due to the increased number of steps.[1] - Requires careful selection of orthogonal protecting groups.[1][2]
Random Oxidative Folding The linear peptide with multiple unprotected cysteine residues is synthesized and then subjected to oxidative conditions, allowing the disulfide bonds to form based on thermodynamic stability.[1]- Simple and straightforward for peptides where the native conformation is thermodynamically favored.[1] - Can be a high-yielding method for certain peptides.[1]- Can lead to a mixture of disulfide isomers, requiring extensive purification and characterization.[1] - The yield of the desired isomer can be very low if it is not the most stable conformation.[1]

Quantitative Comparison of Biological Activity

The choice of disulfide bond formation strategy can influence the biological activity of the final peptide. While direct comparative data for peptides synthesized with this compound versus other methods is limited in publicly available literature, studies on conotoxins and oxytocin (B344502) analogues demonstrate how different cyclization strategies impact bioactivity.

Case Study 1: α-Conotoxins

α-Conotoxins are neurotoxic peptides with multiple disulfide bonds that are potent inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs). The correct disulfide connectivity is crucial for their high affinity and selectivity.

Peptide/AnalogSynthetic StrategyBiological Activity (IC50)TargetReference
α-Conotoxin GaIARegioselective (Trt/NBzl protecting groups)38 nMMuscle nAChR[3]
α-Conotoxin AdIARegioselective (Trt/NBzl protecting groups)177 nMNeuronal α6/3β2β3 nAChR[3]

This table illustrates how regioselective synthesis yields potent and selective conotoxins. While not a direct comparison with this compound, it highlights the efficacy of controlled disulfide bond formation, a key alternative.

Case Study 2: μ-Conotoxin KIIIA

μ-Conotoxin KIIIA is a potent blocker of voltage-gated sodium channels (Nav). Interestingly, a non-native disulfide isomer exhibits the highest activity.

KIIIA IsomerSynthetic StrategyBiological ActivityTargetReference
(C1-C9, C2-C15, C4-C16)Random Oxidation & Semi-selective (Trt/Acm)Highest potencyNav1.2 and Nav1.4[1]
Other isomersRandom Oxidation & Semi-selective (Trt/Acm)Lower potencyNav1.2 and Nav1.4[1]

This case demonstrates that for some peptides, a random oxidation approach can be effective in identifying the most active isomer, which may not be the one predicted by native folding.

Case Study 3: Oxytocin Analogues

Oxytocin is a cyclic nonapeptide hormone with a single disulfide bridge. Its analogues are synthesized to modulate its uterotonic and pressor activities.

Oxytocin AnalogueModification/Synthetic StrategyUterotonic Activity (in vitro)Pressor ActivityReference
OxytocinNative DisulfideHighPresent[4]
Trisulfide AnalogueDirected Trisulfide Formation5-40% of parent activityPresent[4]
Diselenide AnalogueDiselenide Bridge FormationKi = 11.8 nM, EC50 = 18 nM-[5]
Oxytocin (Reference)Disulfide BondKi = 0.79 nM, EC50 = 15 nM-[5]

This data shows that modifications to the disulfide bridge, which can be achieved through various synthetic routes, directly impact the biological potency of oxytocin analogues.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc chemistry.

Materials:

  • Rink Amide resin

  • This compound

  • Other Boc-protected amino acids

  • Coupling agents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent and a base.

  • Boc Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.

  • Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

  • Chain Elongation: Continue coupling subsequent amino acids, including this compound at the desired position, following steps 3 and 4.

  • Final Deprotection: After the final coupling, remove the N-terminal Boc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS with Orthogonal Cysteine Protection and Regioselective Oxidation

This protocol describes the synthesis of a peptide with a specific disulfide bond using S-Trt and S-Acm protected cysteines.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH

  • Other Fmoc-protected amino acids

  • Coupling agents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Iodine solution for Acm removal and oxidation

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the resin and remove the Fmoc group with 20% piperidine in DMF.

  • Peptide Assembly: Sequentially couple the Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH, using standard Fmoc-SPPS protocols.

  • Cleavage and Trt Deprotection: Cleave the peptide from the resin using a TFA-based cocktail. The Trt group is simultaneously removed, leaving the Acm group intact.

  • First Disulfide Bond Formation (if applicable): If a Cys(Trt)-Cys(Trt) bond is desired, it can be formed by air oxidation of the linear peptide with two free thiols.

  • Acm Removal and Second Disulfide Bond Formation: Dissolve the Acm-protected peptide in an appropriate solvent and treat with a solution of iodine to remove the Acm group and concomitantly form the second disulfide bond.[6]

  • Purification: Purify the final peptide by RP-HPLC.

Biological Activity Assay: Receptor Binding Assay

This protocol provides a general method for determining the binding affinity of a synthetic peptide to its receptor using a competitive binding assay.

Materials:

  • Cell line expressing the target receptor

  • Radiolabeled ligand for the receptor

  • Synthetic peptide at various concentrations

  • Binding buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Prepare cell membranes from the receptor-expressing cell line.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthetic peptide.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture to separate the membrane-bound radiolabeled ligand from the free ligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

Visualizations

Experimental_Workflow_SPPS cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection1 Boc/Fmoc Deprotection Coupling1->Deprotection1 CouplingN Chain Elongation Deprotection1->CouplingN Cleavage Cleavage from Resin CouplingN->Cleavage Purify RP-HPLC Purification Cleavage->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis and purification.

Signaling_Pathway_Example Peptide Bioactive Peptide Receptor Cell Surface Receptor Peptide->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: A simplified G-protein coupled receptor signaling pathway often modulated by bioactive peptides.

Disulfide_Strategies cluster_Direct Direct Incorporation cluster_Stepwise Stepwise Formation cluster_Random Random Folding Start Linear Peptide Synthesis DiBoc Couple this compound Start->DiBoc Orthogonal Incorporate Orthogonally Protected Cysteines Start->Orthogonal Unprotected Incorporate Unprotected or S-Trt Cysteines Start->Unprotected Selective_Ox Selective Deprotection & Oxidation Orthogonal->Selective_Ox Random_Ox Oxidative Folding Unprotected->Random_Ox

Caption: Logical relationship of different strategies for disulfide bond formation in peptide synthesis.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling N,N'-di-Boc-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of N,N'-di-Boc-L-cystine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, a thorough risk assessment and adherence to standard laboratory safety protocols are necessary. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or Face ShieldANSI Z87.1-compliant or equivalent (e.g., EN166)Protects against potential splashes and airborne particles.
Skin Protection Nitrile GlovesChemical-resistant, disposablePrevents direct skin contact with the compound. Inspect gloves before use and replace if contaminated.[1]
Laboratory CoatStandard, full-sleevedProtects skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved RespiratorRecommended if dust or aerosols are generatedNot typically required when handled within a certified chemical fume hood.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and maintain the integrity of this compound.

  • Preparation : Before handling, ensure all recommended PPE is worn correctly. Designate a specific, clean area for handling, preferably within a certified chemical fume hood to control any potential dust.[2]

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3] Use appropriate tools, such as spatulas and weigh boats, to handle the material and prevent the creation of dust clouds.[2]

  • Dissolving : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Storage : Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated area.

cluster_handling Safe Handling Workflow prep 1. Preparation - Don appropriate PPE - Work in a designated area (fume hood) weigh 2. Weighing & Transfer - Perform in a fume hood - Use appropriate tools to avoid dust prep->weigh dissolve 3. Dissolving - Add solvent to solid slowly weigh->dissolve storage 4. Storage - Keep container tightly sealed - Store in a cool, dry, well-ventilated area dissolve->storage

Safe Handling Workflow for this compound

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial for environmental and personnel safety.

  • Segregation : Collect all waste materials, including unused compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.

  • Containerization : Use a waste container made of a material compatible with the chemical. Keep the container securely closed when not in use.

  • Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.[2] Consult your institution's environmental health and safety (EHS) department for specific guidance.

cluster_disposal Disposal Workflow segregate 1. Segregation - Collect all waste in a designated container containerize 2. Containerization - Use a compatible, sealed container segregate->containerize dispose 3. Disposal - Follow local, state, and federal regulations - Contact EHS for guidance containerize->dispose

Disposal Workflow for this compound Waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.